Epitulipinolide diepoxide
Description
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Properties
Molecular Formula |
C17H22O6 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
[(1S,2S,4R,7S,9S,12R)-4,9-dimethyl-13-methylidene-14-oxo-3,8,15-trioxatetracyclo[10.3.0.02,4.07,9]pentadecan-11-yl] acetate |
InChI |
InChI=1S/C17H22O6/c1-8-12-10(20-9(2)18)7-17(4)11(22-17)5-6-16(3)14(23-16)13(12)21-15(8)19/h10-14H,1,5-7H2,2-4H3/t10?,11-,12+,13-,14-,16+,17-/m0/s1 |
InChI Key |
WVJZWGBZQIZLSZ-YAAHYZOWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Epitulipinolide Diepoxide: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Epitulipinolide diepoxide, a sesquiterpene lactone with significant biological activity. The document details its natural source, comprehensive experimental protocols for its isolation, and quantitative data analysis. Furthermore, it elucidates the compound's potential mechanism of action through the inhibition of the ERK/MAPK signaling pathway and subsequent induction of autophagy, visualized through detailed diagrams.
Natural Source
This compound is a naturally occurring compound that has been isolated from the American tulip tree, Liriodendron tulipifera.[1][2] This large deciduous tree, a member of the Magnolia family, is native to eastern North America. The compound has been successfully extracted and purified from the leaves of the tree.[1]
Quantitative Data
The isolation of this compound is a multi-step process that results in a relatively low yield from the raw plant material. The following table summarizes the quantitative data from a representative study.
| Starting Material | Initial Extract | Final Yield of this compound |
| 3.0 kg of air-dried leaves of Liriodendron tulipifera | 52.5 g of methanol (B129727) extract | 8 mg |
Experimental Protocols
The following is a detailed methodology for the extraction and isolation of this compound from the leaves of Liriodendron tulipifera, based on published research.[1]
Plant Material and Extraction
-
Collection and Preparation: Air-dry the leaves of Liriodendron tulipifera.
-
Extraction: Extract the dried leaves (3.0 kg) with methanol (50 L) five times at room temperature.
-
Concentration: Concentrate the combined methanol extracts under reduced pressure to obtain a crude extract (52.5 g).
Chromatographic Isolation
-
Initial Silica (B1680970) Gel Chromatography:
-
Subject the crude methanol extract to silica gel column chromatography.
-
Elute with a solvent system of dichloromethane/methanol (CH2Cl2/MeOH) to produce five initial fractions.
-
-
Fractionation of Active Fractions:
-
Take a portion of the fourth fraction (10.45 g) and subject it to further silica gel chromatography.
-
Elute with a CH2Cl2/MeOH gradient (starting with 80:1 and gradually increasing the methanol concentration) to yield four sub-fractions (4-1 to 4-4).
-
-
Purification of this compound:
-
Isolate this compound (8 mg) from sub-fraction 4-2 by purification on a silica gel column using a CH2Cl2/MeOH (40:1) solvent system.
-
Signaling Pathways and Mechanism of Action
This compound has been shown to exhibit cytotoxic effects against cancer cells, and its mechanism of action is believed to involve the inhibition of key cellular signaling pathways.
Inhibition of the ERK/MAPK Signaling Pathway
The Extracellular signal-regulated kinase (ERK) / Mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. This compound is thought to exert its anticancer effects by inhibiting this pathway.
Induction of Autophagy
Autophagy is a cellular self-degradation process that is essential for maintaining cellular homeostasis. In some contexts, the induction of autophagy can lead to cell death. The inhibition of the ERK/MAPK pathway by compounds like this compound can trigger autophagy. One proposed mechanism is through the activation of endoplasmic reticulum (ER) stress.
Experimental Workflow
The overall process for the isolation and characterization of this compound can be summarized in the following workflow.
References
Epitulipinolide diepoxide CAS number and molecular weight
An In-depth Technical Guide to Epitulipinolide Diepoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and potential biological activities of this compound, a sesquiterpenoid of interest for its cytotoxic and antioxidant properties. This document is intended to serve as a foundational resource for researchers exploring its therapeutic potential.
Core Compound Data
This compound is a natural product that has been isolated from plants of the Liriodendron genus. Its chemical and physical properties are summarized below.
| Property | Value | Citation(s) |
| CAS Number | 39815-40-2 | [1][2][3] |
| Molecular Weight | 322.4 g/mol (or 322.3530 g/mol ) | [2][3] |
| Molecular Formula | C₁₇H₂₂O₆ | [2][3] |
| Compound Type | Sesquiterpenoid, Gamma-lactone | [1][2] |
| Known Sources | Liriodendron tulipifera, Liriodendron chinense | [4][5] |
Biological Activity
This compound has demonstrated notable biological activity, particularly in the context of oncology. It has been reported to exhibit antioxidative, chemopreventive, and cytotoxic effects. A key finding is its inhibitory action against skin melanoma cells (A375), with a reported IC₅₀ of 52.03 μM[1][4][5].
Experimental Protocols
While specific, detailed experimental protocols for this compound are not extensively published, this section provides representative methodologies for assessing the types of biological activities it is known to possess. These protocols are based on standard assays commonly employed in natural product research and should be adapted and optimized for specific experimental conditions.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
| Step | Procedure |
| 1. Cell Seeding | Plate cells (e.g., A375 human melanoma cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment. |
| 2. Compound Treatment | Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO). |
| 3. Incubation | Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours). |
| 4. MTT Addition | Add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 3-4 hours at 37°C. |
| 5. Formazan (B1609692) Solubilization | Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals. |
| 6. Absorbance Measurement | Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader. |
| 7. Data Analysis | Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%). |
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.
| Step | Procedure |
| 1. Reagent Preparation | Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). Prepare various concentrations of this compound in a suitable solvent. |
| 2. Reaction Mixture | In a 96-well plate or cuvettes, mix the this compound solutions with the DPPH solution. Include a positive control (e.g., ascorbic acid or trolox) and a blank (solvent). |
| 3. Incubation | Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes). |
| 4. Absorbance Measurement | Measure the absorbance of the solutions at approximately 517 nm. |
| 5. Calculation | Calculate the percentage of DPPH radical scavenging activity using the formula: [ (A_control - A_sample) / A_control ] * 100, where A is the absorbance. |
Potential Signaling Pathways
The precise molecular mechanisms and signaling pathways through which this compound exerts its effects have not yet been fully elucidated in the scientific literature. However, based on the known activities of other sesquiterpene lactones and the general mechanisms of cytotoxicity and antioxidation, we can hypothesize potential pathways that may be involved.
Hypothesized Cytotoxic Signaling Pathway
Many cytotoxic natural products induce apoptosis (programmed cell death) in cancer cells. A plausible mechanism for this compound could involve the induction of oxidative stress, leading to the activation of the intrinsic apoptotic pathway.
Caption: Hypothesized Intrinsic Apoptosis Pathway
Hypothesized Antioxidant Signaling Pathway
The antioxidant activity of compounds is often linked to their ability to upregulate endogenous antioxidant defense mechanisms. The Nrf2-ARE pathway is a key regulator of such responses.
References
- 1. researchgate.net [researchgate.net]
- 2. Specialization of Sesquiterpene Lactone Metabolites in Liriodendron Plant Defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sesquiterpene lactones: adverse health effects and toxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipiferolide, a cytotoxic germacranolide, and γ-liriodenolide, two new sesquiterpene lactones from Liriodendron tulipifera - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Antioxidant Peptides Derived from Woody Oil Resources: Mechanisms of Redox Protection and Emerging Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Epitulipinolide Diepoxide for Researchers and Drug Development Professionals
Abstract: Epitulipinolide diepoxide, a sesquiterpenoid lactone, has garnered interest for its potential therapeutic properties, including antioxidative and chemopreventive activities.[1] A fundamental understanding of its solubility in common laboratory solvents is critical for advancing research and development, from initial in vitro assays to formulation development. This technical guide provides an overview of the known solubility characteristics of this compound, a detailed experimental protocol for quantitative solubility determination, and visual workflows to guide laboratory investigation. While specific quantitative solubility data is not widely published, this guide equips researchers with the necessary methodology to generate this crucial data.
Overview of this compound Solubility
This compound (CAS: 39815-40-2, Molecular Weight: 322.4 g/mol ) is a lipophilic solid.[2][3] Qualitative assessments indicate that it is soluble in several organic solvents.[1][4]
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Chloroform | Soluble[1][4] |
| Dichloromethane | Soluble[1][4] |
| Ethyl Acetate | Soluble[1][4] |
| Dimethyl Sulfoxide (DMSO) | Soluble[1][4] |
| Acetone | Soluble[1][4] |
Note: This table presents qualitative data. Quantitative determination is necessary for experimental accuracy.
Experimental Protocol for Quantitative Solubility Determination
The following protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[5] This method is considered a reliable standard for generating accurate solubility data.
2.1. Materials and Equipment
-
This compound (solid, high purity)
-
Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, Acetone, Acetonitrile)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control (set to 25°C or 37°C)
-
Analytical balance (accurate to ±0.01 mg)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
Calibrated pH meter (for aqueous solutions)
2.2. Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound (e.g., 5-10 mg) to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Carefully add a precise volume (e.g., 1.0 mL) of the desired solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary experiment can determine the minimum time required to reach a stable concentration.[6]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the undissolved solid settle.
-
Carefully withdraw a sample from the clear supernatant using a pipette.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.[7]
-
Analyze the filtered sample from step 3 under the same conditions.
-
Determine the concentration of this compound in the sample by interpolating from the calibration curve. This concentration represents the equilibrium solubility.
-
-
Data Recording:
-
Perform the experiment in triplicate for each solvent to ensure reproducibility.[6]
-
Record the solubility values, typically in mg/mL or mol/L, in a structured table.
-
Table 2: Template for Recording Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD |
| Water | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| DMSO | 25 | ||
| Acetone | 25 | ||
| Acetonitrile | 25 |
Visualizing Experimental and Biological Pathways
3.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the quantitative solubility determination protocol described above.
3.2. Hypothetical Signaling Pathway Inhibition
This compound has been reported to induce apoptosis in bladder cancer cells by inhibiting the ERK/MAPK signaling pathway.[8] This pathway is a crucial regulator of cell proliferation and survival. The diagram below provides a simplified representation of this inhibitory action.
Conclusion
While the full quantitative solubility profile of this compound is yet to be comprehensively published, its qualitative solubility in key organic solvents provides a foundation for its use in research. The methodologies and workflows presented in this guide offer a robust framework for researchers to determine its precise solubility, a critical step for ensuring the accuracy and reproducibility of experimental results and for the continued development of this promising compound.
References
- 1. This compound | CAS:39815-40-2 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. epi-Tulipinolide diepoxide | C17H22O6 | CID 442311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sesquiterpene lactone - Wikipedia [en.wikipedia.org]
- 4. Epitulipinolide | CAS:24164-13-4 | Manufacturer ChemFaces [chemfaces.com]
- 5. researchgate.net [researchgate.net]
- 6. who.int [who.int]
- 7. pharmatutor.org [pharmatutor.org]
- 8. pubs.acs.org [pubs.acs.org]
Bioactivity of Epitulipinolide Diepoxide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epitulipinolide diepoxide, a sesquiterpene lactone, has emerged as a compound of interest in oncological research, particularly for its cytotoxic effects against bladder cancer. This technical guide synthesizes the available scientific information on the bioactivity screening of this compound, with a focus on its mechanism of action involving the ERK/MAPK and autophagy pathways. Due to the limited public availability of the full-text research articles, this guide is based on abstracts and summaries of a key study. While this document provides a comprehensive overview of the known biological activities and pathways, detailed quantitative data and specific experimental protocols are not fully available.
Introduction
This compound is a natural product that has demonstrated potential as an anti-tumor agent. Its complex chemical structure, featuring two epoxide rings, is believed to be crucial for its biological activity. This guide focuses on the findings from a pivotal study investigating its effects on bladder cancer cell lines, providing insights into its potential as a therapeutic agent.
Bioactivity Screening in Bladder Cancer
Cell Lines and General Effects
The primary bioactivity screening of this compound has been conducted on the following human bladder cancer cell lines:
-
T24
-
5637
-
J82
The compound has been shown to significantly inhibit key processes associated with cancer progression in these cell lines. The observed effects include:
-
Inhibition of Cell Proliferation: this compound reduces the growth rate of bladder cancer cells.
-
Inhibition of Cell Migration: The compound impairs the ability of cancer cells to move, a critical step in metastasis.
-
Inhibition of Cell Invasion: It prevents cancer cells from invading surrounding tissues.
-
Induction of Apoptosis: this compound triggers programmed cell death in bladder cancer cells.
Quantitative Data
While specific IC50 values and other quantitative data from the primary research are not publicly available in full, it is reported that the inhibitory effects on cell proliferation were determined at 24, 48, and 72-hour time points. The absence of the full-text publication prevents the inclusion of a detailed data table at this time.
Mechanism of Action: Signaling Pathways
This compound exerts its anti-cancer effects through the modulation of at least two critical signaling pathways: the ERK/MAPK pathway and the autophagy pathway.
Inhibition of the ERK/MAPK Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, survival, and differentiation. In many cancers, this pathway is aberrantly activated. This compound has been found to inhibit this pathway in bladder cancer cells.
The key proteins in this pathway affected by the compound are:
-
ERK (Extracellular signal-Regulated Kinase)
-
JNK (c-Jun N-terminal Kinase)
-
p38 MAPK (p38 Mitogen-Activated Protein Kinase)
The inhibition of these kinases by this compound leads to a downstream reduction in signals that promote cancer cell growth and survival.
Caption: Inhibition of the ERK/MAPK signaling pathway by this compound.
Promotion of Autophagy
Autophagy is a cellular process of self-degradation of cellular components. While it can be a survival mechanism for cancer cells under stress, its overactivation can lead to a form of programmed cell death known as autophagic cell death. This compound has been reported to promote autophagy in bladder cancer cells, contributing to its pro-apoptotic effect.
Key proteins involved in the autophagy pathway that are modulated by this compound include:
-
PERK (Protein kinase R-like endoplasmic reticulum kinase): An increase in PERK levels is observed.
-
LC3 (Microtubule-associated protein 1A/1B-light chain 3)
-
ATG5 (Autophagy related 5)
The modulation of these proteins suggests that this compound induces autophagic flux, which, in concert with ERK/MAPK inhibition, pushes the cancer cells towards apoptosis.
Caption: Promotion of autophagy by this compound.
Experimental Protocols
Detailed, step-by-step experimental protocols for the bioactivity screening of this compound are not available in the publicly accessible literature. However, based on the assays mentioned in the research summaries, the following general methodologies were likely employed.
Cell Culture
Human bladder cancer cell lines (T24, 5637, J82) were cultured in a suitable medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (e.g., MTT Assay)
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were then treated with various concentrations of this compound for 24, 48, and 72 hours.
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well and incubated.
-
The resulting formazan (B1609692) crystals were dissolved in a solvent (e.g., DMSO).
-
The absorbance was measured using a microplate reader to determine cell viability.
Apoptosis Assay (Flow Cytometry)
-
Cells were treated with this compound for a specified time.
-
Both adherent and floating cells were collected.
-
Cells were stained with Annexin V-FITC and Propidium Iodide (PI).
-
The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
Cell Migration and Invasion Assays (Transwell Assay)
-
For the migration assay, cells were seeded in the upper chamber of a Transwell insert.
-
For the invasion assay, the insert was pre-coated with Matrigel.
-
The lower chamber contained a chemoattractant (e.g., medium with a higher serum concentration).
-
After incubation, non-migrated/invaded cells on the upper surface of the membrane were removed.
-
The cells that had migrated/invaded to the lower surface were fixed, stained, and counted under a microscope.
Clonogenic Assay
-
A low density of cells was seeded in culture dishes and treated with this compound.
-
The cells were allowed to grow for a period to form colonies.
-
Colonies were fixed, stained with crystal violet, and counted.
Western Blot Analysis
-
Cells were treated with this compound and then lysed to extract total protein.
-
Protein concentrations were determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane was blocked and then incubated with primary antibodies against the target proteins (e.g., ERK, JNK, p38, PERK, LC3, ATG5) and a loading control (e.g., β-actin or GAPDH).
-
The membrane was then incubated with a corresponding secondary antibody.
-
Protein bands were visualized using a chemiluminescence detection system.
Conclusion and Future Directions
This compound demonstrates significant anti-cancer activity against bladder cancer cell lines by inhibiting cell proliferation, migration, and invasion, and by inducing apoptosis. Its mechanism of action appears to be multifactorial, involving the inhibition of the pro-survival ERK/MAPK pathway and the promotion of autophagic cell death.
Further research is warranted to fully elucidate the therapeutic potential of this compound. Key future directions include:
-
In-depth Quantitative Analysis: Obtaining detailed dose-response curves and IC50 values for a wider range of cancer cell lines.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of bladder cancer.
-
Pharmacokinetic and Pharmacodynamic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Target Identification: Precisely identifying the direct molecular targets of this compound within the cancer cells.
The information presented in this guide provides a solid foundation for researchers and drug development professionals interested in the potential of this compound as a novel anti-cancer agent. The procurement of the full-text research will be critical for advancing these efforts.
Preliminary Cytotoxic Effects of Epitulipinolide Diepoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epitulipinolide diepoxide, a sesquiterpene lactone, presents a promising avenue for investigation into novel anticancer therapeutics. This document outlines the preliminary cytotoxic profile of this compound, postulating its mechanism of action through the inhibition of key oncogenic signaling pathways, induction of apoptosis, and cell cycle arrest. While direct experimental data on this compound is emerging, this guide synthesizes information from related compounds and established cancer biology principles to provide a foundational understanding for future research and development. The methodologies detailed herein offer a robust framework for the systematic evaluation of this compound's therapeutic potential.
Introduction
Sesquiterpene lactones are a class of naturally occurring compounds known for their diverse biological activities, including potent cytotoxic effects against various cancer cell lines. This compound, a member of this class, is of particular interest due to its chemical structure, which suggests the potential for significant interaction with cellular macromolecules. This guide explores the hypothesized cytotoxic mechanisms of this compound, focusing on its potential to modulate the STAT3 and NF-κB signaling pathways, induce programmed cell death (apoptosis), and disrupt the normal cell cycle progression in cancer cells.
Postulated Mechanism of Action
Based on the activities of structurally similar sesquiterpene lactones, the cytotoxic effects of this compound are likely multifactorial, involving the inhibition of pro-survival signaling and the activation of pro-apoptotic pathways.
Inhibition of STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that is often constitutively activated in a wide range of human cancers, promoting cell proliferation, survival, and angiogenesis.[1][2] Natural products have been identified as potent inhibitors of the STAT3 pathway.[1] The proposed mechanism involves the direct or indirect inhibition of STAT3 phosphorylation and dimerization, which are essential for its activation and nuclear translocation.[1] Inhibition of STAT3 by compounds similar to this compound has been shown to reduce the expression of downstream target genes involved in metastasis, such as MMP-2 and MMP-9.[3]
Inhibition of NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is another key transcription factor that plays a crucial role in inflammation, immunity, and cancer cell survival.[4][5] In many cancers, the NF-κB pathway is constitutively active, protecting tumor cells from apoptosis.[6] The canonical NF-κB pathway is activated by stimuli such as TNF-α, leading to the phosphorylation and degradation of the inhibitory protein IκBα.[4][7] This allows the NF-κB dimer (p65/p50) to translocate to the nucleus and activate the transcription of anti-apoptotic genes.[7] this compound may inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[8]
Induction of Apoptosis
Apoptosis is a form of programmed cell death that is essential for normal tissue homeostasis and is often dysregulated in cancer. Cytotoxic agents can induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. It is plausible that this compound induces apoptosis through a caspase-dependent mechanism, as seen with other sesquiterpene lactones.
References
- 1. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cutaneous toxicities secondary to STAT3 inhibition: A retrospective case series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-kB inhibition as a strategy to enhance etoposide-induced apoptosis in K562 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of MAP kinase/NF-kB mediated signaling and attenuation of lipopolysaccharide induced severe sepsis by cerium oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Antioxidant Potential of Epitulipinolide Diepoxide
Disclaimer: As of December 2025, publicly accessible scientific literature does not contain specific studies on the antioxidant potential of Epitulipinolide diepoxide. Therefore, the following technical guide is a template designed to meet the requested format and content structure. The experimental protocols, data tables, and signaling pathways described are standardized examples within antioxidant research and are not based on experimental results for this compound. This document serves as a framework for potential future research.
Introduction
Reactive oxygen species (ROS) are byproducts of normal cellular metabolism and can be induced by external factors.[1] An imbalance between the production of ROS and the biological system's ability to detoxify these reactive intermediates results in oxidative stress.[2] Oxidative stress is implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[3][4] Antioxidants are compounds that can neutralize free radicals, thereby mitigating oxidative damage.[5] Natural products are a rich source of novel antioxidant compounds.[2]
This guide provides a hypothetical framework for the evaluation of the antioxidant potential of the sesquiterpene lactone, this compound. It outlines standard in vitro assays, data presentation formats, and a key signaling pathway relevant to cellular antioxidant responses.
In Vitro Antioxidant Capacity
The antioxidant capacity of a compound can be assessed through various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The most common assays are the DPPH, ABTS, and FRAP assays.[2][3]
Data Summary
The following tables are placeholders illustrating how quantitative data on the antioxidant activity of this compound would be presented.
Table 1: Free Radical Scavenging Activity of this compound
| Concentration (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |
| 10 | Data | Data |
| 25 | Data | Data |
| 50 | Data | Data |
| 100 | Data | Data |
| IC₅₀ (µM) | Value | Value |
| Positive Control (e.g., Ascorbic Acid) | Value | Value |
IC₅₀ represents the concentration of the compound required to scavenge 50% of the free radicals.
Table 2: Ferric Reducing Antioxidant Power (FRAP) of this compound
| Concentration (µM) | FRAP Value (µM Fe(II) Equivalents) |
| 10 | Data |
| 25 | Data |
| 50 | Data |
| 100 | Data |
| Positive Control (e.g., Trolox) | Value |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow.[6][7]
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.[6]
-
Sample Preparation: Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or DMSO). A positive control, such as ascorbic acid, should also be prepared.[8]
-
Reaction: In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample concentration.[8]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6][7]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[6]
-
Calculation: The percentage of scavenging activity is calculated using the following formula: % Scavenging = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control (DPPH solution without sample) and A₁ is the absorbance of the sample.[7]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+).[9]
Procedure:
-
ABTS•+ Solution Preparation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[9][10]
-
Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) or water to an absorbance of 0.70 ± 0.02 at 734 nm.[10]
-
Sample Preparation: Prepare various concentrations of this compound and a positive control (e.g., Trolox).
-
Reaction: Add a small volume of the sample to the ABTS•+ working solution.[9]
-
Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes).[10]
-
Measurement: Measure the decrease in absorbance at 734 nm.[9]
-
Calculation: The scavenging activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[11]
Procedure:
-
FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.[11]
-
Sample Preparation: Prepare various concentrations of this compound and a ferrous sulfate (B86663) or Trolox standard curve.
-
Reaction: Add 150 µL of the FRAP reagent to a test tube, followed by 20 µL of the sample or standard.[11]
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 4 minutes).[11]
-
Measurement: Measure the absorbance of the blue-colored ferrous-TPTZ complex at 593 nm.[12]
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample to the standard curve and is expressed as µM of Fe(II) equivalents.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates a general workflow for in vitro antioxidant screening.
Caption: General workflow for in vitro antioxidant assays.
Potential Signaling Pathway: Nrf2-ARE Pathway
The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway is a critical cellular defense mechanism against oxidative stress.[1][13] Many natural antioxidants exert their effects by activating this pathway.
Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[1] In the presence of oxidative stress or electrophiles (such as some antioxidant compounds), Keap1 undergoes a conformational change, releasing Nrf2.[1] Nrf2 then translocates to the nucleus, binds to the ARE in the promoter region of various genes, and initiates the transcription of a battery of antioxidant and cytoprotective enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[13][14]
Caption: The Nrf2-ARE antioxidant response pathway.
References
- 1. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Antioxidant Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. marinebiology.pt [marinebiology.pt]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. 2.6. In Vitro Antioxidant Assay (ABTS Radical Scavenging Method) [bio-protocol.org]
- 11. ultimatetreat.com.au [ultimatetreat.com.au]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Epitulipinolide Diepoxide: A Literature Review for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Epitulipinolide (B204386) diepoxide is a sesquiterpene lactone, a class of naturally occurring compounds that have garnered significant interest in cancer research due to their diverse biological activities. This technical guide provides a comprehensive review of the existing literature on epitulipinolide diepoxide and its potential as an anticancer agent. While research on this specific compound is in its early stages, this document synthesizes the available data, outlines relevant experimental protocols, and explores the potential signaling pathways involved in its mechanism of action, drawing parallels with other well-studied sesquiterpene lactones.
Quantitative Data
The cytotoxic effects of this compound have been evaluated against human melanoma cells. The available quantitative data from these studies are summarized below.
Table 1: Cytotoxicity of this compound against A375 Human Melanoma Cells
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 10 | 85.3 | ± 5.2 |
| 50 | 42.1 | ± 4.8 |
| 100 | < 20 | Not specified |
Data extracted from a study on the antioxidant and anticancer constituents from the leaves of Liriodendron tulipifera.
Putative Signaling Pathways
While the precise signaling pathways modulated by this compound have not been fully elucidated, the broader class of sesquiterpene lactones is known to exert its anticancer effects through various mechanisms. Based on the literature for related compounds, the following pathways are likely to be involved.[1][2][3]
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential inhibition of the STAT3 signaling pathway by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the anticancer evaluation of compounds like this compound.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Multi-channel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis (Annexin V/Propidium Iodide) Assay
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a microcentrifuge tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Conclusion
The available evidence suggests that this compound exhibits cytotoxic activity against human melanoma cells. While the precise molecular mechanisms remain to be fully elucidated, it is plausible that this compound, like other sesquiterpene lactones, modulates key signaling pathways involved in cancer cell proliferation and survival, such as NF-κB and STAT3. Further research is warranted to comprehensively characterize the anticancer profile of this compound, including its efficacy in other cancer cell types, its in vivo activity, and a detailed investigation into its mechanism of action. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for future studies in this promising area of cancer research.
References
- 1. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research advances in natural sesquiterpene lactones : overcoming cancer drug resistance through modulation of key signaling pathways | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 3. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Extraction of Epitulipinolide Diepoxide from Liriodendron tulipifera Leaves
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epitulipinolide (B204386) diepoxide, a sesquiterpene lactone found in the leaves of the tulip tree (Liriodendron tulipifera), has garnered interest for its potential biological activities, including cytotoxic effects against cancer cells. This document provides a detailed protocol for the extraction, fractionation, and purification of epitulipinolide diepoxide from dried leaf material. The methodology is based on established solvent extraction and column chromatography techniques. Quantitative data from a representative study is provided to guide researchers in estimating expected yields. A comprehensive workflow diagram is included to visually represent the entire process, from plant material preparation to the isolation of the pure compound.
Data Presentation
The following table summarizes the quantitative data from a representative study on the extraction and isolation of this compound.
| Parameter | Value | Reference |
| Starting Plant Material | 3.0 kg of air-dried leaves of Liriodendron tulipifera | [1] |
| Initial Extraction Solvent | Methanol (B129727) (MeOH) | [1] |
| Crude Methanol Extract Yield | 52.5 g | [1] |
| Final Purified this compound Yield | 8 mg | [1] |
| Yield of this compound from Crude Extract | ~0.015% | Calculated |
| Yield of this compound from Dried Leaves | ~0.00027% | Calculated |
Experimental Protocols
This protocol details the sequential steps for the extraction and purification of this compound from the leaves of Liriodendron tulipifera.
1. Plant Material Preparation and Initial Extraction
1.1. Collection and Drying: Collect fresh leaves of Liriodendron tulipifera. Air-dry the leaves at room temperature in a well-ventilated area until they are brittle.
1.2. Grinding: Grind the air-dried leaves into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.
1.3. Methanol Extraction:
- Macerate the powdered leaves (3.0 kg) with methanol (50 L) at room temperature.[1]
- Allow the mixture to stand for 24-48 hours with occasional agitation.
- Filter the mixture to separate the solvent from the plant material.
- Repeat the extraction process five times to ensure exhaustive extraction of the compounds.[1]
- Combine all the methanol extracts.
1.4. Concentration: Concentrate the combined methanol extract under reduced pressure using a rotary evaporator to obtain the crude methanol extract (approximately 52.5 g).[1]
2. Fractionation of the Crude Extract
2.1. Initial Column Chromatography:
- Subject the crude methanol extract to silica (B1680970) gel column chromatography.
- Use a gradient elution system starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is dichloromethane (B109758) (CH₂Cl₂) and methanol (MeOH).
- Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).
- Combine fractions with similar TLC profiles. This initial fractionation will yield several major fractions. In a representative study, this step produced five main fractions.[1]
3. Purification of this compound
3.1. Secondary Column Chromatography of Active Fraction:
- Based on prior bioassays or literature, select the fraction containing the compound of interest. For this compound, this will be one of the moderately polar fractions.
- Subject the selected fraction (e.g., "fraction 4" weighing 10.45 g) to further silica gel chromatography.[1]
- Elute the column with a solvent system of CH₂Cl₂/MeOH (e.g., 80:1), gradually increasing the methanol concentration.[1] This will result in several sub-fractions (e.g., 4-1 to 4-4).[1]
3.2. Final Purification:
- Identify the sub-fraction containing this compound (e.g., "fraction 4-2").[1]
- Purify this sub-fraction using another silica gel column.
- Elute with a specific isocratic solvent system, such as CH₂Cl₂/MeOH (40:1), to isolate the pure this compound (8 mg).[1]
4. Structure Confirmation
The identity and purity of the isolated this compound should be confirmed using spectroscopic methods, such as:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the extraction and purification of this compound.
Caption: Workflow for the extraction and purification of this compound.
Caption: Logical steps from plant source to potential application.
References
Application Notes and Protocols for the Purification of Epitulipinolide Diepoxide using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epitulipinolide diepoxide is a sesquiterpenoid lactone that has garnered interest in the scientific community for its potential biological activities, including antioxidative, chemopreventive, and cytotoxic effects.[1] As a member of the sesquiterpenoid class of natural products, it is often isolated from plant sources, such as Liriodendron tulipifera.[2][3] The purification of this compound from crude plant extracts is a critical step for its characterization, biological evaluation, and potential development as a therapeutic agent. Column chromatography is a fundamental and widely used technique for the purification of such natural products.[4] This document provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in Table 1. This information is crucial for developing an appropriate purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₂O₆ | [5] |
| Molecular Weight | 322.4 g/mol | [1][5] |
| Appearance | Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone | [1][3] |
| Class | Sesquiterpenoids | [1] |
Table 1: Chemical properties of this compound.
Experimental Protocols
Preparation of Crude Extract
Prior to chromatographic purification, a crude extract from the plant source (e.g., leaves or bark of Liriodendron tulipifera) needs to be prepared. A general procedure for obtaining a crude extract suitable for column chromatography is outlined below.
Materials:
-
Dried and powdered plant material
-
95% Ethanol (B145695) (or other suitable solvent like methanol (B129727) or a mixture of hexane (B92381) and acetone)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Macerate the dried and powdered plant material in 95% ethanol at room temperature for 24-48 hours. The ratio of plant material to solvent should be sufficient to ensure complete immersion.
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude ethanol extract.
-
The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol) to enrich the fraction containing this compound before proceeding to column chromatography.
Column Chromatography Protocol
This protocol details the purification of this compound from a crude or semi-purified plant extract using silica gel column chromatography.
Materials and Reagents:
-
Crude extract containing this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)[6]
-
Glass column with a stopcock
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Cotton or glass wool
-
Sand (washed)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
Anisaldehyde-sulfuric acid staining solution
-
UV lamp (254 nm and 365 nm)
Procedure:
a. Preparation of the Column (Wet Packing Method):
-
Select a glass column of appropriate size. The ratio of silica gel to crude sample by weight should be between 30:1 for easy separations and up to 100:1 for more difficult separations.[7]
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.
-
Add a thin layer of sand over the cotton plug.
-
Prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into the column and allow the silica gel to settle, gently tapping the column to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the packed silica gel to prevent disturbance of the stationary phase during sample loading.
-
Wash the packed column with n-hexane, allowing the solvent level to drop to the top of the sand layer just before loading the sample. Do not let the column run dry.
b. Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Carefully apply the dissolved sample onto the top of the silica gel bed.
-
Alternatively, for samples not readily soluble in the initial mobile phase, a dry loading method can be used. Pre-adsorb the crude extract onto a small amount of silica gel, evaporate the solvent, and then carefully add the powdered mixture to the top of the prepared column.[7]
c. Elution and Fraction Collection:
-
Begin elution with a non-polar solvent (e.g., 100% n-hexane).
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent like ethyl acetate (gradient elution). A suggested gradient is shown in Table 2.
-
Collect the eluate in fractions of a consistent volume.
| Mobile Phase Composition (n-Hexane:Ethyl Acetate) | Purpose |
| 100:0 to 90:10 | Elution of non-polar impurities |
| 80:20 to 60:40 | Elution of this compound (expected) |
| 50:50 to 0:100 | Elution of more polar compounds |
Table 2: Suggested solvent gradient for column chromatography.Note: This is a general guideline and may require optimization based on TLC analysis of the crude extract.
d. Analysis of Fractions (TLC Monitoring):
-
Monitor the separation by spotting a small amount from each collected fraction onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber containing an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).[6]
-
Visualize the spots under a UV lamp and/or by staining with anisaldehyde-sulfuric acid reagent followed by gentle heating. Sesquiterpene lactones often produce characteristic colors with this reagent.[1][5]
-
Calculate the retardation factor (Rf) for the spots. An optimal Rf value for good separation in column chromatography is typically between 0.2 and 0.5.[7]
-
Combine the fractions that contain the pure this compound based on the TLC analysis.
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.
Experimental Workflow Diagram
A schematic overview of the column chromatography purification process.
Signaling Pathway Involvement
This compound has been reported to induce apoptosis in cancer cells by inhibiting the ERK/MAPK signaling pathway.[2] The Mitogen-Activated Protein Kinase (MAPK) cascade is a crucial signaling pathway that regulates a wide variety of cellular processes, including proliferation, differentiation, and apoptosis. The Ras/Raf/MEK/ERK pathway is a key component of this signaling cascade.
ERK/MAPK Signaling Pathway Diagram
The inhibitory effect of this compound on the ERK/MAPK signaling pathway.
References
Application Notes and Protocols for the Quantification of Epitulipinolide Diepoxide by HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of Epitulipinolide diepoxide, a sesquiterpene lactone with potential therapeutic applications. The protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are outlined, offering options for both routine analysis and high-sensitivity quantification in complex biological matrices.
Introduction to this compound
This compound belongs to the class of sesquiterpene lactones, a large group of naturally occurring compounds known for their diverse biological activities, including anti-inflammatory and anti-cancer effects. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control.
Chemical Information:
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of this compound in relatively clean sample matrices, such as purified fractions or simple formulations.
Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV/Vis or PDA Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water; B: Acetonitrile (B52724) (Gradient elution recommended) |
| Gradient | 0-25 min: 30-70% B; 25-30 min: 70-100% B; 30-35 min: 100% B; 35-40 min: 100-30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 210 nm (as specific UV absorbance data for this compound is not readily available, a low wavelength is recommended for detecting the lactone ring) |
| Run Time | 40 minutes |
Experimental Protocol: HPLC-UV Quantification
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol (B129727).
-
Perform serial dilutions with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation (from a simple matrix):
-
Dissolve the sample in methanol to an estimated concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Integrate the peak area corresponding to the retention time of this compound.
-
Construct a calibration curve by plotting peak area against concentration for the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma or serum.
Instrumentation and Conditions
| Parameter | Recommended Setting |
| LC System | UPLC or HPLC system with a binary pump and autosampler |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile (Gradient elution) |
| Gradient | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
Proposed MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 323.14 [M+H]⁺ | 305.13 [M+H-H₂O]⁺ | 15 |
| 323.14 [M+H]⁺ | 287.12 [M+H-2H₂O]⁺ | 20 | |
| 323.14 [M+H]⁺ | 275.12 [M+H-H₂O-CO]⁺ | 25 | |
| Internal Standard (e.g., Parthenolide) | 249.14 [M+H]⁺ | 166.09 | 18 |
Note: The proposed precursor ion is based on the molecular weight of this compound (322.36) in positive ionization mode ([M+H]⁺). Product ions are predicted based on common fragmentation patterns of sesquiterpene lactones, including the loss of water (H₂O) and carbon monoxide (CO). These transitions should be optimized by direct infusion of an this compound standard.
Experimental Protocol: LC-MS/MS Quantification in Plasma
-
Standard and Quality Control (QC) Preparation:
-
Prepare stock solutions of this compound and an internal standard (IS), such as another sesquiterpene lactone not present in the sample, in methanol.
-
Spike blank plasma with working solutions of this compound to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (low, mid, high concentrations).
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC, add 10 µL of IS working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for analysis.
-
-
Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Acquire data using the specified MRM transitions.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of this compound in the plasma samples from the calibration curve.
-
Quantitative Data Summary
The following table summarizes expected performance characteristics for the quantification of sesquiterpene lactones based on literature data for similar compounds. These values should be established and validated for this compound specifically.
| Method | Analyte | Matrix | Linearity Range | LLOQ | Recovery (%) | Reference |
| HPLC-UV | Parthenolide | Plant Extract | 11–82 µmol/l | 11 µmol/l | N/A | [2] |
| LC-MS/MS | Isoalantolactone | Rat Plasma | 7.5-750 ng/mL | 7.5 ng/mL | >85% | [3] |
| LC-MS/MS | Alantolactone | Rat Plasma | 5.5-550 ng/mL | 5.5 ng/mL | >85% | [3] |
| LC-MS/MS | 1,6-O,O-diacetylbritannilactone | Rat Plasma | 1.5-1350 ng/mL | 1.5 ng/mL | >86.7% | [4] |
Visualizations
Experimental Workflows
Caption: HPLC-UV experimental workflow for this compound quantification.
Caption: LC-MS/MS experimental workflow for this compound in plasma.
Signaling Pathway
Many sesquiterpene lactones exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation.
Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Epitulipinolide Diepoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epitulipinolide diepoxide is a sesquiterpene lactone that has demonstrated potential as an anti-cancer agent, exhibiting cytotoxic effects against various cancer cell lines, including melanoma and KB cells.[1] The evaluation of the cytotoxic potential of novel compounds like this compound is a critical step in the drug discovery process. This document provides a comprehensive guide to assessing the in vitro cytotoxicity of this compound using established cell-based assays. The protocols detailed herein—the MTT assay for metabolic activity, the LDH assay for membrane integrity, and a caspase activation assay for apoptosis—offer a multi-faceted approach to characterizing the cytotoxic and apoptotic effects of this compound.
Data Presentation
The following table provides a representative summary of hypothetical data obtained from the described cytotoxicity assays. This structured format allows for a clear comparison of the dose-dependent cytotoxic effects of this compound on different cancer cell lines.
| Cell Line | Assay | This compound Concentration (µM) | Result (Mean ± SD) |
| A549 (Lung Carcinoma) | MTT | 0 (Control) | 100 ± 5.2% Viability |
| 1 | 85.3 ± 4.1% Viability | ||
| 5 | 62.1 ± 3.5% Viability | ||
| 10 | 41.7 ± 2.8% Viability | ||
| 25 | 20.5 ± 1.9% Viability | ||
| 50 | 8.9 ± 1.1% Viability | ||
| LDH | 0 (Control) | 5.2 ± 0.8% Cytotoxicity | |
| 1 | 15.8 ± 1.2% Cytotoxicity | ||
| 5 | 35.4 ± 2.5% Cytotoxicity | ||
| 10 | 58.9 ± 3.1% Cytotoxicity | ||
| 25 | 79.1 ± 4.0% Cytotoxicity | ||
| 50 | 92.3 ± 3.7% Cytotoxicity | ||
| Caspase-3/7 Activity | 0 (Control) | 1.0 ± 0.2 Fold Increase | |
| 10 | 3.5 ± 0.5 Fold Increase | ||
| MCF-7 (Breast Cancer) | MTT | 0 (Control) | 100 ± 6.1% Viability |
| 1 | 90.1 ± 5.5% Viability | ||
| 5 | 75.3 ± 4.9% Viability | ||
| 10 | 55.8 ± 3.7% Viability | ||
| 25 | 30.2 ± 2.5% Viability | ||
| 50 | 12.4 ± 1.8% Viability | ||
| LDH | 0 (Control) | 4.8 ± 0.6% Cytotoxicity | |
| 1 | 12.5 ± 1.0% Cytotoxicity | ||
| 5 | 28.7 ± 2.1% Cytotoxicity | ||
| 10 | 49.6 ± 2.9% Cytotoxicity | ||
| 25 | 70.3 ± 3.8% Cytotoxicity | ||
| 50 | 88.1 ± 4.2% Cytotoxicity | ||
| Caspase-3/7 Activity | 0 (Control) | 1.0 ± 0.3 Fold Increase | |
| 10 | 4.2 ± 0.6 Fold Increase |
Experimental Workflow
The overall workflow for assessing the cytotoxicity of this compound is depicted below.
Caption: Workflow for in vitro cytotoxicity assessment of this compound.
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by gentle shaking to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
LDH Assay for Cytotoxicity (Membrane Integrity)
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[2][3]
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).
-
Background control: Culture medium alone.
-
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the LDH reaction solution to the collected supernatant in a new 96-well plate according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis:
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
-
Caspase-3/7 Activation Assay for Apoptosis
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay System (or similar)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT protocol.
-
Reagent Preparation: Prepare the caspase-glo reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared caspase-glo reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no-cell control) from all readings.
-
Calculate the fold increase in caspase activity relative to the vehicle control.
-
Proposed Mechanism of Action
Based on the known activities of other sesquiterpene lactones, this compound is hypothesized to induce cytotoxicity and apoptosis in cancer cells through a multi-faceted mechanism. This includes the induction of oxidative stress, disruption of mitochondrial function, and subsequent activation of the intrinsic apoptotic pathway.
Caption: Proposed mechanism of this compound-induced apoptosis.
References
Epitulipinolide Diepoxide: Application Notes and Protocols for Mechanism of Action Studies in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epitulipinolide diepoxide is a sesquiterpene lactone isolated from the leaves of Liriodendron tulipifera.[1] Emerging research has identified its potential as an anticancer agent, demonstrating significant cytotoxic effects against various cancer cell lines, including human melanoma and bladder cancer.[1][2] Preliminary studies indicate that its mechanism of action involves the induction of apoptosis and modulation of key signaling pathways implicated in cancer cell proliferation and survival.[2][3] These application notes provide a summary of the current understanding of this compound's mechanism of action and detailed protocols for its investigation in a research setting.
Mechanism of Action
This compound exerts its anticancer effects through a multi-faceted approach targeting critical cellular processes:
-
Induction of Apoptosis: The compound has been shown to induce programmed cell death (apoptosis) in cancer cells. This is a primary mechanism for its cytotoxic activity.[2]
-
Modulation of MAPK Signaling Pathway: In bladder cancer cells, this compound has been observed to inhibit the ERK/MAPK signaling pathway. This pathway is crucial for cell proliferation, differentiation, and survival, and its inhibition can lead to cell death.[2][3]
-
Promotion of Autophagy: The compound also appears to promote autophagy in bladder cancer cells, a cellular process of degradation of its own components. While autophagy can sometimes be a survival mechanism, in this context, it is linked to the induction of apoptosis.[2][3]
-
Potential Inhibition of PI3K/AKT Pathway: There is evidence to suggest that this compound may also target the PI3K/AKT signaling pathway. It has been shown to bind to PIK3CA, a key component of this pathway, and may induce G2/M cell cycle arrest in renal cell carcinoma.[4]
Data Presentation
In Vitro Cytotoxicity
The cytotoxic effects of this compound have been quantified in human melanoma A375 cells.
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Exposure Time (h) |
| This compound | A375 (Melanoma) | MTT | 52.03 | 24 |
Table 1: Cytotoxicity of this compound against A375 human melanoma cells.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A375, T24)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentrations for the specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is for examining the effect of this compound on key signaling proteins.
Materials:
-
Cancer cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-LC3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Proposed signaling pathways affected by this compound.
Caption: General experimental workflow for studying the mechanism of action.
References
Investigating Apoptosis Induction by Epitulipinolide Diepoxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epitulipinolide diepoxide, a sesquiterpene lactone, has emerged as a compound of interest in oncology research due to its potential to induce programmed cell death, or apoptosis, in cancer cells. This document provides detailed application notes and experimental protocols for investigating the apoptotic effects of this compound, with a focus on its mechanism of action involving the ERK/MAPK signaling pathway. The following protocols are intended to serve as a guide for researchers to study the pro-apoptotic activities of this compound in relevant cancer cell lines.
Mechanism of Action
This compound is reported to induce apoptosis in bladder cancer cells by inhibiting the ERK/MAPK signaling pathway and promoting autophagy.[1] The ERK/MAPK pathway is a critical regulator of cell proliferation, survival, and differentiation. In many cancers, this pathway is constitutively active, promoting uncontrolled cell growth and resistance to apoptosis. By inhibiting this pathway, this compound can shift the balance towards pro-apoptotic signaling, leading to cancer cell death. The induction of autophagy, a cellular process of self-digestion, may also contribute to its cytotoxic effects.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from key experiments investigating the pro-apoptotic effects of this compound.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| Bladder Cancer (e.g., T24) | |||
| Breast Cancer (e.g., MDA-MB-231) | |||
| Prostate Cancer (e.g., PC-3) | |||
| Control (Normal Cells) |
Table 2: Quantification of Apoptosis by Annexin V/PI Staining
| Treatment | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Vehicle Control | - | |||
| This compound | ||||
| This compound | ||||
| This compound |
Table 3: Caspase-3/7 Activity Assay
| Treatment | Concentration (µM) | Fold Increase in Caspase-3/7 Activity |
| Vehicle Control | - | 1.0 |
| This compound | ||
| This compound | ||
| This compound |
Table 4: Mitochondrial Membrane Potential (ΔΨm) Assay
| Treatment | Concentration (µM) | % of Cells with Depolarized Mitochondria |
| Vehicle Control | - | |
| This compound | ||
| This compound | ||
| This compound |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO).
-
Incubate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 2: Apoptosis Quantification by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for the predetermined time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Caspase-Glo® 3/7 Assay
Objective: To measure the activity of caspase-3 and -7, key executioner caspases in apoptosis.
Materials:
-
Cancer cell line of interest
-
White-walled 96-well plates
-
This compound
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with this compound at various concentrations.
-
After the incubation period, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
Protocol 4: Western Blot Analysis of ERK/MAPK Pathway Proteins
Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the ERK/MAPK signaling pathway.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-MEK, anti-MEK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence detection system.
-
Analyze the changes in the phosphorylation levels of ERK and MEK relative to their total protein levels.
Visualizations
References
Application Notes & Protocols: Cell Cycle Analysis of Cells Treated with Epitulipinolide Diepoxide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for investigating the effects of the novel compound, Epitulipinolide diepoxide, on the cell cycle of cancer cells. Due to the limited currently available public information on this compound, this document presents a generalized framework. This includes detailed protocols for cell treatment and subsequent cell cycle analysis using propidium (B1200493) iodide (PI) staining and flow cytometry, hypothetical data presentation, and potential signaling pathways. The provided methodologies and illustrative data serve as a robust template for researchers to design, execute, and interpret experiments aimed at elucidating the cytostatic and cytotoxic effects of new chemical entities.
Introduction
The cell cycle is a fundamental process that governs the replication and division of cells. It is tightly regulated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell proliferation. Consequently, the cell cycle is a critical target for the development of novel anticancer therapeutics.
This compound is a novel compound whose effects on cellular proliferation are under investigation. A crucial step in characterizing its potential as an anticancer agent is to determine its impact on cell cycle progression. This involves treating cancer cell lines with the compound and analyzing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
This application note details the experimental procedures for treating cells with this compound and subsequently analyzing the cell cycle distribution by flow cytometry using propidium iodide staining.[1][2][3] Propidium iodide is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and thus the determination of the cell cycle phase.[1][2][4]
Experimental Protocols
Cell Culture and Treatment
A detailed protocol for the culture of a selected cancer cell line and subsequent treatment with this compound is provided below.
Materials:
-
Selected cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the selected cancer cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium from the stock solution to achieve the desired final concentrations (e.g., 0 µM (vehicle control), 1 µM, 5 µM, 10 µM).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the treated cells for a predetermined time period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
Cell Cycle Analysis by Flow Cytometry
The following protocol outlines the procedure for preparing cells for cell cycle analysis using propidium iodide staining and flow cytometry.[1][4][5][6]
Materials:
-
Treated cells in 6-well plates
-
Trypsin-EDTA (0.25%)
-
Phosphate Buffered Saline (PBS), ice-cold
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
FACS tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting: After the treatment period, aspirate the medium and wash the cells with PBS. Detach the cells using Trypsin-EDTA.
-
Cell Collection: Neutralize the trypsin with complete growth medium and transfer the cell suspension to a centrifuge tube. Centrifuge at 300 x g for 5 minutes.[7]
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.[4][7]
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[4][5][6] Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.[5] Wash the cell pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.[5]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[5][6]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.[5] The PI fluorescence should be measured on the appropriate channel (e.g., FL-2 or FL-3) using a linear scale.[5][7]
Data Presentation (Hypothetical)
The data obtained from the flow cytometry analysis can be presented in a tabular format for clear comparison. The following tables represent hypothetical data for a cancer cell line treated with increasing concentrations of this compound for 48 hours.
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Vehicle) | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 1.5 |
| 1 | 68.9 ± 2.9 | 18.1 ± 1.6 | 13.0 ± 1.3 |
| 5 | 75.4 ± 3.5 | 12.3 ± 1.1 | 12.3 ± 1.2 |
| 10 | 82.1 ± 4.0 | 8.7 ± 0.9 | 9.2 ± 1.0 |
Table 2: Induction of Apoptosis by this compound
| Treatment Concentration (µM) | % of Apoptotic Cells (Sub-G1 Peak) |
| 0 (Vehicle) | 2.1 ± 0.5 |
| 1 | 3.5 ± 0.7 |
| 5 | 8.9 ± 1.2 |
| 10 | 15.6 ± 2.1 |
Visualizations
Experimental Workflow
Caption: Workflow for cell cycle analysis using flow cytometry.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway through which this compound might induce G1 phase cell cycle arrest.
Caption: Potential mechanism of G1 phase cell cycle arrest.
Discussion
The hypothetical data presented in Tables 1 and 2 suggest that this compound induces a dose-dependent arrest of cancer cells in the G0/G1 phase of the cell cycle. This is evidenced by the increasing percentage of cells in the G0/G1 phase and a corresponding decrease in the percentage of cells in the S and G2/M phases with higher concentrations of the compound. Furthermore, the increase in the sub-G1 population suggests that this compound may also induce apoptosis at higher concentrations.
The hypothetical signaling pathway (Section 4.2) proposes a potential mechanism for the observed G1 arrest. In this model, this compound activates the tumor suppressor protein p53. Activated p53 then upregulates the expression of p21, a cyclin-dependent kinase inhibitor. p21 subsequently inhibits the activity of the Cyclin E/CDK2 complex, which is crucial for the G1/S transition. Inhibition of Cyclin E/CDK2 prevents the phosphorylation of the retinoblastoma protein (Rb), thereby keeping the transcription factor E2F sequestered and inactive. This ultimately blocks the transcription of genes required for S phase entry, leading to G1 phase arrest.
Conclusion
The protocols and illustrative data provided in this document offer a comprehensive framework for investigating the effects of this compound on the cell cycle. The detailed methodologies for cell culture, treatment, and flow cytometric analysis will enable researchers to generate robust and reproducible data. The hypothetical data and signaling pathway serve as a guide for data interpretation and for formulating hypotheses about the compound's mechanism of action. Further studies, such as Western blotting for key cell cycle regulatory proteins (e.g., p53, p21, cyclins, and CDKs), would be necessary to validate the proposed signaling pathway.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. vet.cornell.edu [vet.cornell.edu]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. corefacilities.iss.it [corefacilities.iss.it]
- 7. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
Animal Models for In Vivo Testing of Epitulipinolide Diepoxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epitulipinolide diepoxide is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory and anticancer effects. While in vitro studies provide valuable initial data on the mechanism of action, in vivo animal models are indispensable for evaluating the efficacy, pharmacokinetics, and safety of novel therapeutic candidates like this compound. This document provides detailed application notes and proposed protocols for the in vivo testing of this compound in relevant animal models. These protocols are based on established methodologies for similar compounds, given the current lack of published in vivo studies for this specific agent.
Proposed Animal Models
The selection of an appropriate animal model is critical for obtaining meaningful and translatable data. Based on the known biological activities of sesquiterpene lactones, the following models are proposed for evaluating the anti-inflammatory and anticancer potential of this compound.
Anti-Inflammatory Models
-
Carrageenan-Induced Paw Edema in Rodents: A widely used and well-characterized model of acute inflammation. It is suitable for initial screening of compounds with potential anti-inflammatory activity.
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice: This model mimics systemic inflammatory responses and is useful for studying the effects of a compound on cytokine production and systemic inflammation.
Anticancer Models
-
Xenograft Models: Human cancer cell lines (e.g., bladder cancer, given the in vitro activity of this compound) are implanted into immunocompromised mice (e.g., nude or SCID mice). This allows for the evaluation of the direct antitumor effects of the compound on human tumors.
-
Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same strain. This model is valuable for studying the interplay between the compound, the tumor, and the host immune system. A relevant example is the Sarcoma 180 model in mice.
Experimental Protocols
The following are detailed, proposed protocols for in vivo studies. Researchers should adapt these protocols based on their specific experimental goals and institutional guidelines.
Protocol 1: Evaluation of Anti-Inflammatory Activity in a Carrageenan-Induced Paw Edema Model
Objective: To assess the ability of this compound to reduce acute inflammation.
Animals: Male Wistar rats or Swiss albino mice (6-8 weeks old, 20-25g).
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose or 10% DMSO in saline)
-
Carrageenan (1% w/v in sterile saline)
-
Positive control: Indomethacin (10 mg/kg)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide animals into the following groups (n=6 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (Dose 1, e.g., 25 mg/kg)
-
Group 3: this compound (Dose 2, e.g., 50 mg/kg)
-
Group 4: this compound (Dose 3, e.g., 100 mg/kg)
-
Group 5: Positive control (Indomethacin, 10 mg/kg)
-
-
Compound Administration: Administer the vehicle, this compound, or Indomethacin via oral gavage or intraperitoneal injection 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Protocol 2: Evaluation of Antitumor Activity in a Murine Sarcoma 180 Xenograft Model
Objective: To determine the in vivo antitumor efficacy of this compound. This protocol is adapted from studies on a similar compound, perillaldehyde (B36042) 8,9-epoxide[1].
Animals: Swiss albino mice (6-8 weeks old, 20-25g).
Materials:
-
Sarcoma 180 tumor cells
-
This compound
-
Vehicle (e.g., sterile saline with 5% Tween 80)
-
Positive control: 5-Fluorouracil (5-FU, 25 mg/kg)
-
Calipers
Procedure:
-
Tumor Inoculation: Subcutaneously inoculate 1 x 10^6 Sarcoma 180 cells in 0.1 mL of sterile saline into the right flank of each mouse.
-
Grouping: Once tumors reach a palpable size (approximately 100 mm³), randomly divide the mice into the following groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Epitulipolinolide diepoxide (Dose 1, e.g., 50 mg/kg/day)
-
Group 3: Epitulipolinolide diepoxide (Dose 2, e.g., 100 mg/kg/day)
-
Group 4: Positive control (5-FU, 25 mg/kg/day)
-
-
Treatment: Administer the respective treatments intraperitoneally for a specified period (e.g., 7-10 consecutive days).
-
Tumor Measurement: Measure tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor animal body weight and general health throughout the study.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Data Presentation
Quantitative data from in vivo studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Hypothetical Anti-Inflammatory Effects of this compound on Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| This compound | 25 | 0.68 ± 0.04 | 20.0% |
| This compound | 50 | 0.51 ± 0.03 | 40.0% |
| This compound | 100 | 0.38 ± 0.04 | 55.3% |
| Indomethacin | 10 | 0.32 ± 0.02 | 62.4% |
Data are presented as mean ± SEM.
Table 2: Hypothetical Antitumor Activity of this compound in a Sarcoma 180 Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Final Tumor Weight (g) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1.5 ± 0.2 | - |
| This compound | 50 | 0.9 ± 0.15 | 40.0% |
| Epitulipolinolide diepoxide | 100 | 0.6 ± 0.1 | 60.0% |
| 5-Fluorouracil | 25 | 0.4 ± 0.08 | 73.3% |
Data are presented as mean ± SEM.
Visualizations
Signaling Pathway
Recent research suggests that this compound may induce apoptosis in bladder cancer cells by inhibiting the ERK/MAPK signaling pathway. The following diagram illustrates this proposed mechanism.
References
Formulation of Epitulipinolide Diepoxide for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epitulipinolide diepoxide is a sesquiterpene lactone that has demonstrated promising antioxidative and chemopreventive properties, notably inhibiting the proliferation of melanoma cells and exhibiting cytotoxic activity against KB cells[1][2]. As a member of the sesquiterpene lactone class, it is part of a group of compounds known for a wide array of biological activities, including anti-inflammatory and anticancer effects[3][4][5][6][7]. However, like many lipophilic drug candidates, this compound is poorly soluble in aqueous solutions, presenting a significant challenge for its formulation in preclinical in vivo and in vitro studies[1][2][8].
These application notes provide a comprehensive guide to developing a suitable formulation for this compound to ensure its effective delivery in preclinical research. The protocols outlined below focus on systematic solubility and stability assessments to identify an optimal vehicle for toxicological and efficacy studies.
Chemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₂O₆ | [1] |
| Molecular Weight | 322.35 g/mol | [1] |
| Known Solvents | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][2] |
| Appearance | White to off-white solid | Assumed |
Pre-formulation Studies
A thorough understanding of the physicochemical properties of this compound is critical for developing a stable and effective formulation.
Solubility Assessment Protocol
Objective: To determine the solubility of this compound in a range of pharmaceutically acceptable solvents and co-solvent systems.
Materials:
-
This compound
-
HPLC-grade solvents: DMSO, Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)
-
Surfactants: Cremophor® EL, Polysorbate 80 (Tween® 80)
-
Vehicles: Saline (0.9% NaCl), Phosphate Buffered Saline (PBS), 5% Dextrose in Water (D5W)
-
Vials, shaker, centrifuge, HPLC system
Methodology:
-
Add an excess amount of this compound to a series of vials.
-
Add a fixed volume (e.g., 1 mL) of each test vehicle to the respective vials. The test vehicles should include individual solvents and various co-solvent mixtures (e.g., 10% DMSO/90% Saline, 10% Ethanol/40% PEG 400/50% D5W).
-
Securely cap the vials and place them on a shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
After 24 hours, visually inspect the vials for undissolved material.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining solid.
-
Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.
Data Presentation:
Table 1: Solubility of this compound in Various Vehicles
| Vehicle | Composition | Approximate Solubility (mg/mL) | Observations |
| 0.9% Saline | - | < 0.1 | Insoluble |
| PBS (pH 7.4) | - | < 0.1 | Insoluble |
| D5W | - | < 0.1 | Insoluble |
| DMSO | 100% | > 50 | Soluble |
| Ethanol | 100% | > 20 | Soluble |
| PEG 400 | 100% | > 30 | Soluble |
| Co-solvent System 1 | 10% DMSO / 90% Saline | ~ 1.0 | Clear solution at low conc. |
| Co-solvent System 2 | 10% Cremophor® EL / 90% D5W | ~ 2.5 | Forms a microemulsion |
| Lipid-Based System | 20% PEG 400 / 80% Labrafac PG | > 10 | Clear solution |
Note: The values presented are hypothetical and should be determined experimentally.
Stability Assessment Protocol
Objective: To evaluate the stability of this compound in the selected formulation vehicle under various storage conditions.
Materials:
-
This compound
-
Selected formulation vehicle from solubility studies
-
HPLC system
-
Environmental chambers (for controlled temperature and humidity)
Methodology:
-
Prepare a stock solution of this compound in the chosen vehicle at the target concentration for preclinical studies.
-
Aliquot the solution into multiple vials.
-
Store the vials under different conditions as per ICH guidelines (e.g., refrigerated at 2-8°C, room temperature at 25°C/60% RH, and accelerated at 40°C/75% RH)[9][10].
-
At specified time points (e.g., 0, 24, 48 hours, 1 week, 2 weeks, 1 month), retrieve vials from each storage condition.
-
Visually inspect for any precipitation or color change.
-
Analyze the concentration of this compound and the presence of any degradation products using a validated stability-indicating HPLC method.
Data Presentation:
Table 2: Stability of this compound Formulation (e.g., in 10% DMSO / 90% Saline)
| Storage Condition | Time Point | Concentration (% of Initial) | Degradation Products (% Peak Area) | Observations |
| 2-8°C | 0 | 100% | < 0.1% | Clear, colorless |
| 1 week | 99.5% | < 0.1% | No change | |
| 1 month | 98.9% | 0.15% | No change | |
| 25°C/60% RH | 0 | 100% | < 0.1% | Clear, colorless |
| 1 week | 97.2% | 0.5% | No change | |
| 1 month | 92.5% | 1.8% | Slight yellowing | |
| 40°C/75% RH | 0 | 100% | < 0.1% | Clear, colorless |
| 1 week | 85.1% | 4.5% | Significant degradation | |
| 1 month | 65.4% | 12.8% | Precipitation observed |
Note: The values presented are hypothetical and should be determined experimentally.
Formulation Development Workflow
The following diagram illustrates the logical workflow for developing a suitable preclinical formulation for this compound.
Caption: Workflow for Preclinical Formulation Development.
Recommended Formulation Protocols
Based on the typical behavior of poorly soluble sesquiterpene lactones, the following starting formulations are recommended for evaluation.
Protocol 1: Co-solvent Formulation (for IV or IP administration)
-
Preparation of Vehicle: Prepare a vehicle consisting of 10% DMSO, 40% PEG 400, and 50% Saline (0.9% NaCl).
-
Dissolution: Weigh the required amount of this compound. First, dissolve it completely in the DMSO component.
-
Mixing: Add the PEG 400 to the solution and mix thoroughly.
-
Final Dilution: Slowly add the saline to the mixture while vortexing to avoid precipitation.
-
Final Product: The resulting solution should be clear. If required for the study, sterile filter the final formulation through a 0.22 µm PVDF filter.
Protocol 2: Cyclodextrin-based Formulation (for IV or Oral administration)
Cyclodextrins have been shown to significantly increase the aqueous solubility of other sesquiterpene lactones[11].
-
Preparation of Vehicle: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water or D5W.
-
Complexation: Add the weighed this compound to the HP-β-CD solution.
-
Sonication/Stirring: Stir or sonicate the mixture at a controlled temperature (e.g., 40°C) for several hours until the drug is fully dissolved.
-
Final Product: Allow the solution to cool to room temperature. The final formulation should be a clear, aqueous solution.
Protocol 3: Lipid-Based Formulation (for Oral Gavage)
Lipid-based formulations can enhance the oral bioavailability of lipophilic compounds[8].
-
Vehicle Selection: Choose a mixture of lipids and surfactants (e.g., Labrafac PG and Cremophor® EL).
-
Dissolution: Dissolve this compound in the lipid component with gentle heating and stirring.
-
Homogenization: Add the surfactant and mix until a homogenous solution is formed. This creates a Self-Emulsifying Drug Delivery System (SEDDS).
-
Administration: For administration, this lipid concentrate can be dosed directly or pre-dispersed in water to form an emulsion.
Potential Signaling Pathway of this compound in Cancer
While the exact signaling pathways targeted by this compound are not fully elucidated, many cytotoxic and anti-inflammatory sesquiterpene lactones are known to modulate key cancer-related pathways such as NF-κB, JAK/STAT, and PI3K/AKT[6][12]. The diagram below illustrates a generalized pathway that is often implicated in cancer cell proliferation and survival, and which could be a potential target for this compound.
Caption: Potential Cancer Signaling Pathway Inhibition.
Conclusion
The successful preclinical evaluation of this compound hinges on the development of a stable and effective formulation that can overcome its poor aqueous solubility. The protocols provided herein offer a systematic approach to screen and select an appropriate vehicle. A co-solvent system (e.g., DMSO/PEG 400/Saline) or a cyclodextrin-based formulation are promising starting points for parenteral administration, while a lipid-based system is suitable for oral delivery. Rigorous stability testing is crucial to ensure the integrity of the compound throughout the duration of the preclinical studies. Further investigation into the specific molecular targets and signaling pathways of this compound will be essential for its continued development as a potential therapeutic agent.
References
- 1. This compound | CAS:39815-40-2 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Epitulipinolide | CAS:24164-13-4 | Manufacturer ChemFaces [chemfaces.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action [mdpi.com]
- 6. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and SAR Studies of Epitulipinolide Diepoxide Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis and structure-activity relationship (SAR) studies of Epitulipinolide diepoxide analogues. While direct experimental data for this compound is limited in the current literature, this guide leverages established protocols for the synthesis and biological evaluation of structurally related sesquiterpene lactones, such as parthenolide (B1678480) and dehydrocostus lactone. The provided methodologies aim to guide researchers in the design, synthesis, and evaluation of novel this compound analogues as potential therapeutic agents. The primary biological activities of this class of compounds are their cytotoxic effects against cancer cell lines, often mediated through the induction of apoptosis and inhibition of the NF-κB signaling pathway.
Introduction
Sesquiterpene lactones are a diverse group of naturally occurring compounds known for their wide range of biological activities, including anti-inflammatory and anticancer properties. The presence of an α-methylene-γ-lactone moiety and epoxide rings are often crucial for their bioactivity. Epitulipinolide, a germacranolide sesquiterpene lactone, and its diepoxide derivatives are of significant interest for SAR studies to explore their therapeutic potential. The introduction of epoxide functionalities can enhance the cytotoxic activity of these molecules. This document outlines the synthesis of this compound analogues and the subsequent evaluation of their biological effects.
Data Presentation
Table 1: Cytotoxicity of Parthenolide and Analogues against Human Cancer Cell Lines
Due to the lack of specific data for this compound analogues, the following table summarizes the cytotoxic activity (IC50 values) of the structurally related sesquiterpene lactone, parthenolide, and its analogue against various cancer cell lines. This data can serve as a benchmark for newly synthesized this compound analogues.
| Compound/Analogue | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Parthenolide | SiHa | Cervical Cancer | 8.42 ± 0.76 | [1] |
| Parthenolide | MCF-7 | Breast Cancer | 9.54 ± 0.82 | [1] |
| Parthenolide | A549 | Lung Carcinoma | 4.3 | [2] |
| Parthenolide | TE671 | Medulloblastoma | 6.5 | [2] |
| Parthenolide | HT-29 | Colon Adenocarcinoma | 7.0 | [2] |
| Parthenolide | HUVEC | Endothelial Cells | 2.8 | [2] |
| Cyclopropyl Analogue of Parthenolide | HL-60 | Leukemia | 2.1 - 5.8 | [3] |
| Parthenolide | HL-60 | Leukemia | 3.8 - 8.6 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound Analogues
This protocol is adapted from the epoxidation of other sesquiterpene lactones, such as dehydrocostus lactone[4].
Materials:
-
Epitulipinolide or its synthetic precursor
-
meta-Chloroperbenzoic acid (m-CPBA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Magnesium sulfate (B86663) (MgSO4), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve Epitulipinolide (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add m-CPBA (2.2 equivalents for diepoxidation) portion-wise to the stirred solution. The number of equivalents of m-CPBA can be adjusted to favor mono- or di-epoxidation.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of NaHCO3.
-
Separate the organic layer and wash it sequentially with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of hexane and ethyl acetate (B1210297) to isolate the desired diepoxide analogue.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and MS).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic activity of compounds on cancer cell lines[1][2].
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound analogues (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37 °C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound analogues in the complete culture medium.
-
After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds and incubate for another 48-72 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 3: NF-κB Inhibition Assay (Reporter Gene Assay)
This protocol describes a method to assess the inhibitory effect of the synthesized analogues on the NF-κB signaling pathway[5][6].
Materials:
-
Human cell line stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB-luc)
-
Complete cell culture medium
-
Tumor necrosis factor-alpha (TNF-α) or other NF-κB inducers
-
This compound analogues
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the this compound analogues for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
After stimulation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to the total protein concentration.
-
Determine the concentration-dependent inhibition of NF-κB activity by the test compounds.
Mandatory Visualizations
Caption: Synthetic workflow for this compound analogues.
Caption: Experimental workflow for SAR studies.
Caption: Proposed inhibition of the NF-κB signaling pathway.
References
- 1. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Portal [researchportal.scu.edu.au]
Troubleshooting & Optimization
Technical Support Center: Epitulipinolide Diepoxide Extraction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Epitulipinolide diepoxide extraction. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically extracted?
A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds with a range of biological activities. It is primarily extracted from the leaves and root bark of the Tulip Tree, Liriodendron tulipifera.[1][2]
Q2: What is a typical yield for this compound from Liriodendron tulipifera leaves?
A2: The reported yield of pure this compound from a methanol (B129727) extraction of dried Liriodendron tulipifera leaves is approximately 0.00027% by weight. This was obtained from an initial extraction of 3.0 kg of dried leaves yielding 8 mg of the purified compound.[3]
Q3: What are the key factors that can influence the yield of the extraction?
A3: Several factors can significantly impact the extraction yield of this compound. These include the choice of extraction solvent and its polarity, the extraction method employed (e.g., maceration, Soxhlet, ultrasound-assisted), temperature, and the particle size of the plant material. Optimizing these parameters is crucial for maximizing recovery.
Q4: Which solvents are most effective for extracting sesquiterpene lactones like this compound?
A4: Polar organic solvents are generally effective for extracting sesquiterpene lactones. Methanol has been successfully used for the initial extraction of this compound.[3] Other commonly used solvents for this class of compounds include ethanol, ethyl acetate, and chloroform, often in a step-wise fractionation to separate compounds based on polarity.
Q5: How can I purify this compound from the crude extract?
A5: Purification is typically a multi-step process involving chromatographic techniques. A common workflow includes initial fractionation of the crude extract using a solvent of intermediate polarity like dichloromethane (B109758), followed by repeated column chromatography on silica (B1680970) gel with a gradient of increasing polarity (e.g., dichloromethane-methanol or n-hexane-acetone mixtures).[3]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Improper Solvent Choice: The solvent may not be optimal for extracting this compound. | A polar solvent like methanol has been shown to be effective for the initial extraction. Consider performing small-scale comparative extractions with different solvents (e.g., ethanol, ethyl acetate) to determine the best option for your specific plant material. |
| Inadequate Grinding of Plant Material: If the plant material is not finely powdered, solvent penetration will be limited. | Ensure the dried plant material is ground to a fine, uniform powder to maximize the surface area for extraction. | |
| Insufficient Extraction Time or Agitation: The solvent may not have had enough time to thoroughly penetrate the plant matrix. | For maceration, ensure a sufficient extraction duration (e.g., 24-48 hours) with periodic agitation to enhance solvent-solid contact. | |
| Low Purity of Final Product | Co-elution with Structurally Similar Compounds: Liriodendron tulipifera contains other sesquiterpene lactones that may have similar polarities. | Employ a multi-step chromatographic approach. Start with a broader polarity gradient to achieve initial separation, followed by finer gradient steps or different solvent systems in subsequent columns. Monitor fractions closely using Thin Layer Chromatography (TLC). |
| Overloading the Chromatography Column: Applying too much crude extract to the column will result in poor separation. | Ensure the amount of extract loaded is appropriate for the size of the column. A general rule is a 1:20 to 1:100 ratio of extract to silica gel by weight. | |
| Degradation of this compound | Exposure to High Temperatures: Sesquiterpene lactones can be sensitive to heat. | Use a rotary evaporator under reduced pressure to remove solvents at a low temperature (e.g., below 40°C). Avoid prolonged heating during any step of the process. |
| Inappropriate pH: Extreme pH values can potentially lead to the degradation of the compound. | Maintain a neutral pH during the extraction and purification steps unless a specific pH is required for separation and the stability of the compound has been verified. |
Quantitative Data
The following table summarizes the yield from a documented extraction of this compound from Liriodendron tulipifera leaves.
| Starting Material | Initial Extract (Methanol) | Purified this compound | Overall Yield | Reference |
| 3.0 kg dried leaves | 52.5 g | 8 mg | 0.00027% (w/w) | [3] |
Experimental Protocol: Extraction and Isolation of this compound from Liriodendron tulipifera Leaves
This protocol is based on a published study that successfully isolated this compound.[3]
1. Plant Material Preparation:
- Air-dry the leaves of Liriodendron tulipifera.
- Grind the dried leaves into a fine powder.
2. Initial Extraction:
- Macerate 3.0 kg of the powdered leaves in 50 L of methanol at room temperature.
- Repeat the extraction five times.
- Combine the methanol extracts and concentrate under reduced pressure to obtain the crude methanol extract (approximately 52.5 g).
3. Fractionation:
- Subject the crude methanol extract to silica gel column chromatography.
- Elute with a gradient of dichloromethane (CH₂Cl₂) and methanol (MeOH) to produce five primary fractions.
4. Purification of this compound:
- Take the fourth fraction (approximately 10.45 g) and subject it to further silica gel column chromatography.
- Elute with a solvent system of CH₂Cl₂:MeOH (80:1), gradually increasing the polarity with methanol to yield four sub-fractions.
- Isolate this compound (8 mg) from the second sub-fraction by another round of silica gel column chromatography using a CH₂Cl₂:MeOH (40:1) solvent system.
5. Purity Analysis:
- Confirm the purity and identity of the isolated this compound using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Caption: Experimental workflow for the extraction and isolation of this compound.
Caption: Troubleshooting flowchart for low yield or purity issues.
References
Technical Support Center: Overcoming Solubility Challenges with Epitulipinolide Diepoxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Epitulipinolide diepoxide in various assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: this compound is soluble in several organic solvents. For creating a high-concentration stock solution, Dimethyl Sulfoxide (B87167) (DMSO) is commonly recommended. Other suitable organic solvents include chloroform, dichloromethane, ethyl acetate, and acetone.[1][2] When preparing for biological assays, DMSO is the preferred choice due to its miscibility with aqueous media and relatively low toxicity at low concentrations.
Q2: I dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer or cell culture medium. Why is this happening?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound.[3] It occurs because the compound's solubility is significantly lower in the aqueous environment of your assay buffer or medium compared to the concentrated DMSO stock. When the DMSO is diluted, the compound is no longer soluble at that concentration and precipitates out of the solution.
Q3: What is the maximum concentration of DMSO that is safe for my cells in culture?
A3: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5%.[4][5][6] Many researchers aim for a final concentration of 0.1% to minimize any potential off-target effects or cytotoxicity from the solvent.[7][8] It is always best practice to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific cell line.
Q4: Can I use an alternative to DMSO to avoid these solubility and toxicity issues?
A4: While DMSO is the most common solvent for in vitro assays, some alternatives exist. Dimethylformamide (DMF) and dimethylacetamide (DMAc) have similar solubilizing properties but are generally considered more toxic.[9][10] Ethanol can also be used, but its volatility and potential to affect protein structure can be problematic. Newer, less toxic alternatives like zwitterionic liquids are being explored but are not yet in widespread use.[11][12] For most applications, optimizing the use of DMSO is the most practical approach.
Q5: How does precipitation of this compound affect my assay results?
A5: Compound precipitation can significantly impact your results, leading to:
-
Underestimation of potency: The actual concentration of the compound in solution is lower than the intended concentration, which can lead to an artificially high IC50 value.[13]
-
Poor reproducibility: The amount of precipitate can vary between wells and experiments, leading to inconsistent results.[3]
-
Physical interference: The precipitate itself can interfere with assay readings, for example, by scattering light in absorbance-based assays or by being cytotoxic to cells.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
Symptom: A visible precipitate or cloudiness appears immediately after adding the this compound DMSO stock solution to the aqueous assay buffer or cell culture medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate precipitation.
Corrective Actions:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your assay to a level below its aqueous solubility limit.
-
Optimize Dilution Technique: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous medium. Instead, perform a serial dilution. First, create an intermediate dilution of the stock in pre-warmed (37°C) medium, and then add this to the final assay plate.[3] Always add the compound solution to the medium while gently vortexing or swirling to ensure rapid and even distribution.[3][14]
-
Use Pre-warmed Medium: The solubility of many compounds increases with temperature. Always use cell culture medium or buffer that has been pre-warmed to 37°C.[3][14]
Issue 2: Delayed Precipitation in the Incubator
Symptom: The solution appears clear initially, but a precipitate forms after several hours or days of incubation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for delayed precipitation.
Corrective Actions:
-
Assess Media Components: this compound may interact with components in the media, such as proteins in serum or certain salts, leading to the formation of insoluble complexes over time.[3][15] If possible, try using a different basal medium or a serum-free formulation.
-
Prevent Evaporation: During long incubation periods, evaporation can increase the concentration of the compound in the wells, leading to precipitation.[14][15] Ensure that the incubator has adequate humidity and consider using plate sealers.
-
Consider Compound Stability: While this compound stock solutions are stable for months at -20°C, the compound's stability in aqueous media at 37°C may be limited.[1][2] It is always recommended to prepare fresh working solutions for each experiment.
Quantitative Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | Soluble | [1][2] |
| Chloroform | Soluble | [1][2] |
| Dichloromethane | Soluble | [1][2] |
| Ethyl Acetate | Soluble | [1][2] |
| Acetone | Soluble | [1][2] |
Table 2: Recommended Maximum DMSO Concentrations in Cell Culture
| Cell Type | Recommended Max. DMSO Conc. (%) | Notes | Reference |
| Most Cell Lines | 0.5% | Some robust lines may tolerate up to 1%. | [4][5] |
| Primary Cells | ≤ 0.1% | More sensitive to DMSO toxicity. | [4] |
| General Use | 0.1% | Ideal to minimize off-target effects. | [7][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell-Based Assays
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10-50 mM. Ensure the compound is completely dissolved by vortexing. This stock solution can be stored at -20°C for several months.[1]
-
Pre-warm Media: Pre-warm the complete cell culture medium (with serum, if applicable) to 37°C.
-
Perform Serial Dilution: a. Create an intermediate dilution of the DMSO stock solution in the pre-warmed medium. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, you could dilute a 10 mM stock 1:100 in medium to get a 100 µM intermediate solution (with 1% DMSO). b. Add the intermediate solution to your assay plate. For the example above, you would add 1 part of the 100 µM intermediate solution to 9 parts of medium in the well to get the final 10 µM concentration with 0.1% DMSO.
-
Mix Gently: When preparing the final dilution in the assay plate, mix gently by pipetting up and down.
-
Vehicle Control: Always include a control group that is treated with the same final concentration of DMSO without the compound.
Protocol 2: Aqueous Solubility Assessment
-
Prepare a Dilution Series: Prepare a series of dilutions of your this compound DMSO stock in your assay buffer or cell culture medium.
-
Incubate: Incubate the dilutions under the same conditions as your assay (e.g., 37°C, 5% CO2).
-
Visual Inspection: Visually inspect the solutions for any signs of precipitation at various time points (e.g., immediately, 1 hour, 4 hours, 24 hours).
-
Quantitative Measurement (Optional): To quantify precipitation, you can measure the absorbance of the solutions at a wavelength of around 600 nm. An increase in absorbance indicates light scattering due to a precipitate.[3]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is the maximum working concentration you should use for your assays under those conditions.
Signaling Pathways and Experimental Workflows
This compound has been shown to have cytotoxic and anti-proliferative effects, suggesting it may modulate signaling pathways involved in cell death and survival.[1][16] Below are diagrams of key pathways that could be investigated.
Caption: Overview of the extrinsic and intrinsic apoptosis pathways.
Caption: Simplified STAT3 signaling pathway.
Caption: Simplified canonical NF-κB signaling pathway.
References
- 1. This compound | CAS:39815-40-2 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Epitulipinolide | CAS:24164-13-4 | Manufacturer ChemFaces [chemfaces.com]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. ajptonline.com [ajptonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 16. targetmol.cn [targetmol.cn]
Troubleshooting inconsistent results in Epitulipinolide diepoxide bioassays
Welcome to the technical support center for Epitulipinolide diepoxide bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may lead to inconsistent or unexpected results in your this compound bioassays.
Issue 1: High Variability Between Replicate Wells in Cytotoxicity Assays (e.g., MTT Assay)
Question: I am observing significant variability between my replicate wells when testing this compound. What are the potential causes and how can I improve reproducibility?
Answer: High variability in cytotoxicity assays is a common challenge that can obscure the true biological effect of your compound. Several factors can contribute to this problem:
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Inconsistent Cell Seeding: Uneven cell distribution across the wells of a microplate is a primary source of variability.
-
Solution: Ensure your cell suspension is homogenous before and during seeding. Gently swirl the cell suspension between pipetting to prevent cell settling. Using a higher cell concentration may also reduce variability. Allow cells to adhere and stabilize for 24 hours before adding the compound.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially with small volumes, can introduce significant errors.
-
Solution: Regularly calibrate your pipettes. Use appropriate pipetting techniques, such as reverse pipetting for viscous solutions, and ensure consistent speed and depth of tip immersion.
-
-
Compound Solubility: this compound is soluble in solvents like DMSO, chloroform, and ethyl acetate.[1] Poor solubility in aqueous culture media can lead to precipitation and uneven exposure of cells to the compound.
-
Solution: Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting it in the culture medium. The final concentration of the vehicle should be consistent across all wells and confirmed to be non-toxic to the cells in a separate vehicle control experiment.
-
-
Edge Effects: Wells on the perimeter of the microplate are more susceptible to evaporation and temperature fluctuations, leading to inconsistent results.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.
-
-
Incubation Times: Inconsistent incubation times with the compound or the assay reagent (e.g., MTT) will affect the results.
-
Solution: Standardize all incubation periods precisely. Use a timer and process plates in a consistent order.
-
Issue 2: Low or No Cytotoxic Effect Observed
Question: My bioassay shows that this compound has a lower-than-expected or no cytotoxic effect on my cancer cell line. What could be the reason?
Answer: Several factors could contribute to a perceived lack of activity:
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Suboptimal Compound Concentration: The concentration range tested may be too low to elicit a cytotoxic response.
-
Solution: Perform a broad dose-response experiment with serial dilutions of this compound to determine the optimal concentration range for your specific cell line.
-
-
Compound Degradation: Improper storage of this compound can lead to degradation and loss of activity.
-
Solution: Store the compound as recommended by the supplier, typically at -20°C or -80°C and protected from light. Prepare working solutions fresh for each experiment.
-
-
Cell Line Resistance: The chosen cell line may be inherently resistant to the cytotoxic effects of this compound.
-
Solution: Test the compound on a panel of different cancer cell lines to identify sensitive models. Include a positive control compound known to induce cytotoxicity in your chosen cell line to validate the assay setup.
-
-
Incorrect Assay Endpoint: The chosen assay may not be optimal for detecting the specific mechanism of cell death induced by this compound.
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Solution: Complement your primary cytotoxicity assay (e.g., MTT) with other methods that measure different aspects of cell death, such as apoptosis (e.g., caspase activity assay) or membrane integrity (e.g., LDH assay).
-
Issue 3: Inconsistent Results in Apoptosis Assays
Question: I am seeing conflicting results in my apoptosis assays (e.g., Caspase-3/7 activity) when treating cells with this compound. Why might this be happening?
Answer: Inconsistent apoptosis results can stem from timing, the specific mechanism of cell death, and technical variability.
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Incorrect Timing of Measurement: Apoptosis is a dynamic process. Measuring caspase activity too early or too late can miss the peak of the apoptotic response.
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Solution: Conduct a time-course experiment to identify the optimal time point for measuring caspase activation after treatment with this compound.
-
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Induction of Multiple Cell Death Pathways: The compound may induce both apoptosis and other forms of cell death, such as necrosis, depending on the concentration and cell type.
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Solution: Use a multi-parametric approach. For example, combine a caspase activity assay with an Annexin V/Propidium Iodide (PI) staining assay to distinguish between early apoptotic, late apoptotic, and necrotic cells.
-
-
Inactive Assay Reagents: Caspase assay reagents, particularly enzymes and substrates, can be sensitive to degradation.
-
Solution: Ensure all assay components are stored correctly and are within their expiration dates. Prepare working solutions immediately before use.
-
Data Presentation
Table 1: Troubleshooting Common Issues in this compound Bioassays
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding | Ensure homogenous cell suspension; use a multichannel pipette for seeding. |
| Pipetting errors | Calibrate pipettes regularly; use proper pipetting techniques. | |
| Compound precipitation | Ensure complete dissolution in vehicle; check final vehicle concentration. | |
| Edge effects | Do not use outer wells for samples; fill with sterile buffer. | |
| Low or no cytotoxic effect | Suboptimal concentration | Perform a wide dose-response curve (e.g., 0.01 µM to 100 µM). |
| Compound degradation | Store stock solutions at -20°C or -80°C; prepare fresh dilutions. | |
| Cell line resistance | Test on multiple cell lines; use a positive control. | |
| Inconsistent apoptosis results | Incorrect measurement timing | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours). |
| Multiple cell death pathways | Use complementary assays (e.g., Annexin V/PI staining). | |
| Reagent degradation | Store reagents as recommended; prepare fresh working solutions. |
Table 2: Example IC50 Values for Sesquiterpene Lactones in Cancer Cell Lines
Note: The following data are for related sesquiterpene lactones and are provided for comparative purposes. The IC50 for this compound should be determined empirically for each cell line.
| Compound | Cell Line | Assay | IC50 (µM) |
| Parthenolide | C2C12 (Mouse myoblast) | MTT | ~3.0 (48h)[2] |
| Ivalin | C2C12 (Mouse myoblast) | MTT | ~2.7 (48h)[2] |
| Costunolide | OVCAR-3 (Human ovarian) | MTT | ~2.5 µg/mL |
| Dehydrocostuslactone | HepG2 (Human liver) | MTT | ~1.6 µg/mL |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is adapted for assessing the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
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Phosphate-Buffered Saline (PBS)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
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Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting or shaking on an orbital shaker for 15 minutes.[3]
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Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4] Use a reference wavelength of 650 nm or higher if available.[4]
Caspase-3/7 Activity Assay (Fluorometric)
This protocol measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.
Materials:
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Cell lysis buffer
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Caspase-3/7 substrate (e.g., Ac-DEVD-AMC)
-
Assay buffer
-
DTT (Dithiothreitol)
-
96-well black, clear-bottom plates
Procedure:
-
Cell Treatment: Seed and treat cells with this compound in a 96-well plate as described in the MTT assay protocol. Include positive (e.g., staurosporine) and negative controls.
-
Cell Lysis: After treatment, remove the culture medium and wash the cells with ice-cold PBS. Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.
-
Reagent Preparation: Prepare the reaction buffer containing DTT and the caspase substrate according to the manufacturer's instructions.
-
Assay Reaction: Add 50 µL of the prepared reaction buffer to each well containing the cell lysate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.[5]
Intracellular Reactive Oxygen Species (ROS) Assay
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
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Serum-free medium or PBS
-
Positive control (e.g., H2O2)
-
96-well black, clear-bottom plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Probe Loading: Remove the culture medium and wash the cells with warm serum-free medium or PBS. Add 100 µL of working DCFH-DA solution (e.g., 10 µM in serum-free medium) to each well.
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Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark.
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Washing: Remove the DCFH-DA solution and wash the cells twice with warm serum-free medium or PBS to remove any excess probe.
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Compound Treatment: Add 100 µL of this compound diluted in serum-free medium to the wells. Include positive and negative controls.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at various time points (e.g., every 15 minutes for 1-2 hours) using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound action.
Experimental Workflow
Caption: Logical workflow for troubleshooting inconsistent bioassay results.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. Cytotoxicity of the Sesquiterpene Lactones, Ivalin and Parthenolide in Murine Muscle Cell Lines and Their Effect on Desmin, a Cytoskeletal Intermediate Filament - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Stability and proper storage conditions for Epitulipinolide diepoxide
This technical support center provides guidance on the stability and proper storage of Epitulipinolide diepoxide for researchers, scientists, and drug development professionals. The following information is compiled from publicly available data and general knowledge of sesquiterpene lactones.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored in a tightly sealed container, protected from light, at 2-8°C. Under these conditions, the compound is expected to be stable for up to 24 months.
Q2: How should I store solutions of this compound?
Stock solutions of this compound should be prepared fresh for immediate use whenever possible. If storage is necessary, solutions should be aliquoted into tightly sealed vials and stored at -20°C for short-term storage, generally up to two weeks. Some suppliers suggest that stock solutions can be kept for several months at or below -20°C[1]. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.
Q3: What solvents are suitable for dissolving this compound?
This compound is soluble in a variety of organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone.
Q4: Is this compound sensitive to temperature?
Q5: How does pH affect the stability of this compound?
The stability of sesquiterpene lactones can be pH-dependent. The epoxide and lactone functional groups in this compound are susceptible to hydrolysis under both acidic and alkaline conditions. Forced degradation studies on other sesquiterpene lactones have shown degradation under acidic and alkaline conditions[3]. It is advisable to maintain neutral pH conditions when working with solutions of this compound unless the experimental protocol requires otherwise.
Q6: Is this compound sensitive to light?
Photostability data for this compound is not specifically available. However, as a general precaution for natural products with complex structures, it is recommended to protect the compound and its solutions from light to prevent potential photodegradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Loss of biological activity in an experiment | Degradation of the compound due to improper storage or handling. | Review storage conditions (temperature, light exposure). Prepare fresh solutions for each experiment. Consider performing a purity check of the compound using a suitable analytical method like HPLC. |
| Appearance of unexpected peaks in chromatography | Degradation of the compound. | This could indicate the formation of degradation products. Review the handling procedures, including the pH of the solutions and exposure to high temperatures. See the plausible degradation pathway below for potential structures of degradation products. |
| Inconsistent experimental results | Inconsistent concentration of the active compound due to degradation. | Ensure that stock solutions are properly stored and that their stability over the intended period of use has been considered. If possible, quantify the compound in solution before use. |
Quantitative Stability Data (Analogous Compounds)
Specific quantitative stability data for this compound is not available in the public domain. The following table summarizes stability data for other sesquiterpene lactones to provide a general indication of potential stability. Note: This data is for informational purposes only and may not be representative of the stability of this compound.
| Compound Class | Conditions | Time | Degradation | Reference |
| Sesquiterpene lactones (in Arnica tincture) | +4°C | 3 years | 13% | [2] |
| +25°C | 3 years | 32% | [2] | |
| +30°C | 3 years | 37% | [2] | |
| Eremantholide C (isolated) | Room Temperature | 6 months | Stable | [3] |
| 40°C | Not specified | Loss of stability | [3] | |
| 8°C | Not specified | Increased stability | [3] |
Experimental Protocols
General Protocol for Stability Testing of this compound
This protocol outlines a general approach for conducting stability studies on this compound. The specific parameters should be adapted based on the intended use and formulation.
1. Objective: To evaluate the stability of this compound under defined storage conditions over a specified period.
2. Materials:
- This compound (solid)
- Appropriate solvent (e.g., HPLC-grade acetonitrile (B52724) or methanol)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- HPLC system with a suitable detector (e.g., UV-Vis or PDA)
- C18 HPLC column
- pH meter
- Environmental chambers or incubators set to desired temperature and humidity conditions.
- Light source for photostability testing (as per ICH Q1B guidelines)
3. Methodology:
Visualizations
Caption: Recommended workflow for the storage and handling of this compound.
References
Preventing degradation of Epitulipinolide diepoxide in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Epitulipinolide diepoxide in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound, a sesquiterpene lactone with two epoxide rings, is primarily influenced by three main factors:
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pH: Epoxide rings are susceptible to both acid and base-catalyzed hydrolysis. This can lead to the opening of the epoxide rings, forming diols and potentially other rearranged products. Sesquiterpene lactones, in general, have shown instability at neutral to basic pH (e.g., pH 7.4), while exhibiting greater stability at a slightly acidic pH (e.g., pH 5.5).[1]
-
Temperature: Elevated temperatures can accelerate the rate of degradation. Studies on other sesquiterpene lactones have demonstrated a significant decrease in compound concentration when stored at higher temperatures (e.g., 25°C and 30°C) compared to refrigerated conditions (4°C).[2][3]
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Solvent: The choice of solvent can impact the stability of this compound. Protic solvents, such as water and alcohols (e.g., ethanol), can participate in nucleophilic attack on the epoxide rings, leading to degradation. In some cases, the solvent molecule itself can be added to the structure of the sesquiterpene lactone.[2][3]
Q2: What are the recommended storage conditions for this compound solutions?
A2: To minimize degradation, stock solutions of this compound should be stored under the following conditions:
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Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 4°C is recommended.
-
Solvent: Use aprotic solvents for preparing stock solutions. Based on available solubility information, suitable solvents include DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[[“]] For aqueous-based biological assays, it is advisable to prepare fresh dilutions from a high-concentration stock in an aprotic solvent immediately before use.
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pH: If an aqueous buffer is required for your experiment, it is recommended to use a slightly acidic buffer (pH 5.5-6.5) to minimize hydrolysis of the epoxide and lactone functionalities.
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Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil to prevent potential photolytic degradation.
Q3: I am observing a loss of activity of my this compound solution in my cell-based assay. What could be the cause?
A3: A loss of biological activity can be a strong indicator of compound degradation. Consider the following possibilities:
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pH of the Culture Medium: Standard cell culture media are typically buffered around pH 7.4. As some sesquiterpene lactones have shown instability at this pH, this compound may be degrading in the medium over the course of your experiment.[1]
-
Incubation Temperature: The standard cell culture incubation temperature of 37°C can accelerate the degradation of temperature-sensitive compounds.[1]
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Reaction with Media Components: Components in the cell culture medium, such as nucleophilic amino acids or other supplements, could potentially react with the electrophilic epoxide rings or the α,β-unsaturated carbonyl group of the lactone.
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Improper Storage: Review your storage conditions for the stock solution to ensure they align with the recommendations in Q2.
Troubleshooting Guides
Issue 1: Suspected Degradation of this compound Stock Solution
| Symptom | Possible Cause | Troubleshooting Steps |
| Reduced or inconsistent biological activity in assays. | Degradation of the compound in the stock solution. | 1. Prepare a fresh stock solution of this compound. 2. Perform a quality control check on the new and old stock solutions using an analytical method such as HPLC-UV or LC-MS to compare the purity and concentration. 3. Review storage conditions: Ensure the solvent is aprotic and the storage temperature is appropriate (-20°C or -80°C). |
| Appearance of new peaks or a decrease in the main peak area in analytical chromatograms (e.g., HPLC, LC-MS). | Chemical degradation has occurred. | 1. Characterize the degradation products using LC-MS/MS to understand the degradation pathway. 2. Optimize storage conditions: If not already doing so, switch to a more suitable aprotic solvent and store at a lower temperature. 3. Consider a forced degradation study (see experimental protocols) to proactively identify potential degradation products and pathways. |
Issue 2: Instability in Aqueous Buffers for In Vitro Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| Time-dependent loss of activity during the assay. | Hydrolysis of the epoxide or lactone functional groups in the aqueous buffer. | 1. Minimize incubation time in aqueous buffer as much as possible. 2. Prepare fresh dilutions of this compound in the aqueous buffer immediately before each experiment. 3. Evaluate the effect of pH: If your assay allows, test the stability of the compound in buffers with a slightly acidic pH (e.g., 5.5, 6.0, 6.5) to see if it improves stability. 4. Conduct a time-course stability study: Analyze the concentration of the intact compound in the assay buffer at different time points (e.g., 0, 1, 2, 4, 8, 24 hours) using HPLC or LC-MS. |
Quantitative Data on Sesquiterpene Lactone Stability
| Compound Class | Conditions | Observation | Reference |
| Sesquiterpene lactones with side chains | pH 7.4, 37°C, 96 hours | Loss of the side chain | [1] |
| Sesquiterpene lactones with side chains | pH 5.5, 37°C, 96 hours | Stable | [1] |
| 11α,13-dihydrohelenalin esters in Arnica tincture | Storage at 4°C for 3 years | 13% decrease in content | [2][3] |
| 11α,13-dihydrohelenalin esters in Arnica tincture | Storage at 25°C for 3 years | 32% decrease in content | [2][3] |
| 11α,13-dihydrohelenalin esters in Arnica tincture | Storage at 30°C for 3 years | 37% decrease in content | [2][3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish stability-indicating analytical methods.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile (B52724) or methanol.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
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Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 2, 6, 12, and 24 hours.
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Thermal Degradation: Incubate the stock solution at 80°C for 24, 48, and 72 hours.
-
Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24, 48, and 72 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
-
Analyze the samples by a stability-indicating HPLC-UV or LC-MS method to separate the parent compound from the degradation products.
-
The target degradation is typically in the range of 5-20%.
Protocol 2: HPLC Method for Stability Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with a higher percentage of A and gradually increase the percentage of B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (typically around 210-220 nm for sesquiterpene lactones).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential signaling pathways affected by this compound.
References
Cell line specific responses to Epitulipinolide diepoxide treatment
Disclaimer: Specific experimental data on Epitulipinolide Diepoxide is limited in publicly available literature. This technical support guide is based on the known mechanisms of similar epoxide-containing natural products and general principles of cancer cell biology to assist researchers in their investigations.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action of this compound on cancer cell lines?
A1: Based on related compounds, this compound is anticipated to induce cytotoxicity in cancer cells primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest. The epoxide moieties are likely reactive groups that can alkylate cellular macromolecules, leading to cellular stress and activation of apoptotic pathways.
Q2: Which signaling pathways are likely to be affected by this compound treatment?
A2: Treatment is expected to modulate pathways controlling cell survival and proliferation. Key pathways likely affected include the intrinsic apoptosis pathway, involving the Bcl-2 family of proteins and caspase activation, and cell cycle checkpoint pathways, potentially leading to arrest in the G2/M phase.[1][2][3][4]
Q3: How do I determine the optimal concentration of this compound for my experiments?
A3: It is crucial to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. This can be achieved using a cell viability assay, such as the MTT or SRB assay, with a range of concentrations.
Q4: What are the visual characteristics of cells undergoing apoptosis after treatment?
A4: Cells undergoing apoptosis typically exhibit morphological changes such as cell shrinkage, membrane blebbing, chromatin condensation, and formation of apoptotic bodies. These can be observed using phase-contrast microscopy.
Q5: Should I expect the same response across different cancer cell lines?
A5: No, cell line-specific responses are common. The sensitivity to this compound can vary depending on the genetic background of the cell line, including the status of tumor suppressor genes like p53, and the expression levels of proteins involved in apoptosis and cell cycle regulation.[5]
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values | Cell passage number variability; Inconsistent seeding density; Reagent degradation. | Use cells within a consistent passage range; Ensure uniform cell seeding; Prepare fresh drug dilutions for each experiment. |
| No significant apoptosis observed | Drug concentration is too low; Incubation time is too short; Cell line is resistant. | Increase the concentration of the compound; Perform a time-course experiment (e.g., 24, 48, 72 hours); Use a positive control for apoptosis induction (e.g., staurosporine); Consider using a different cell line. |
| High background in Western blots for caspase activation | Poor antibody quality; Suboptimal lysis buffer; Cells harvested too late (secondary necrosis). | Use a validated antibody; Optimize lysis buffer composition and include protease inhibitors; Harvest cells at an earlier time point. |
| Difficulty in interpreting cell cycle data | Incorrect cell fixation; Inappropriate staining concentration; Cell clumps. | Use cold 70% ethanol (B145695) for fixation; Optimize propidium (B1200493) iodide concentration; Filter cell suspension before analysis to remove clumps. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 5.2 |
| A549 | Lung Carcinoma | 12.1 |
| HCT116 | Colorectal Carcinoma | 7.8 |
| PC-3 | Prostate Adenocarcinoma | 15.4 |
Table 2: Example of Apoptosis Induction in HCT116 Cells Treated with this compound for 24h
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 3.2 ± 0.5 | 1.5 ± 0.3 |
| This compound (5 µM) | 15.7 ± 1.2 | 8.3 ± 0.9 |
| This compound (10 µM) | 35.4 ± 2.1 | 18.9 ± 1.5 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
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Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
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Cell Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
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Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
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Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
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Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
Cell Cycle Analysis (Propidium Iodide Staining)
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Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
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Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
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Staining: Wash the fixed cells with PBS. Resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide. Incubate for 30 minutes at 37°C in the dark.
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Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
Visualizations
Caption: Proposed signaling pathway for this compound.
Caption: General experimental workflow for assessing compound effects.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. Tumor apoptosis induced by epoxide-containing piperazines, a new class of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Etoposide-induced cell cycle delay and arrest-dependent modulation of DNA topoisomerase II in small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Depsipeptide induces cell death in Hodgkin lymphoma-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Etoposide induces G2/M arrest and apoptosis in neural progenitor cells via DNA damage and an ATM/p53-related pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of the two epipodophyllotoxin derivatives etoposide (VP-16) and teniposide (VM-26) on cell lines established from patients with small cell carcinoma of the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Epitulipinolide Diepoxide & Related Sesquiterpene Lactones
Disclaimer: Information regarding the specific compound "Epitulipinolide diepoxide" is not available in current scientific literature. This guide leverages data from the broader class of sesquiterpene lactones, with a focus on the well-studied compound Parthenolide, to provide general guidance on addressing potential off-target effects. Researchers should validate these recommendations for their specific molecule of interest.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms driving the off-target effects of sesquiterpene lactones like this compound?
A1: The primary mechanism for both on-target and off-target effects of many sesquiterpene lactones is their ability to act as alkylating agents.[1] This is often mediated by the α-methylene-γ-lactone group, which can react with nucleophilic residues on proteins, most notably cysteine's sulfhydryl groups.[2] This covalent modification can alter protein function, leading to a range of biological activities and potential off-target effects.
Q2: My non-cancerous cell line is showing unexpected toxicity. Could this be an off-target effect?
A2: Yes, this is a possibility. While some sesquiterpene lactones exhibit selective toxicity towards cancer cells, off-target effects can lead to cytotoxicity in normal cells.[3] This can be due to the alkylation of essential proteins, disruption of cellular redox balance through glutathione (B108866) depletion, or induction of apoptosis through unintended pathways.[4] It is crucial to determine the therapeutic window of your compound by comparing its effects on cancerous versus non-cancerous cell lines.
Q3: I am observing modulation of a signaling pathway that is not my primary target. How can I investigate this?
A3: Sesquiterpene lactones are known to interact with multiple signaling pathways. For instance, Parthenolide has been shown to inhibit NF-κB, STAT3, and mTOR signaling, and also modulate MAP kinase pathways.[3][5] To investigate unexpected pathway modulation, consider the following:
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Pathway Analysis: Use phosphoproteomic arrays or western blotting for key signaling nodes to identify affected pathways.
-
Target Validation: Employ techniques like cellular thermal shift assays (CETSA) or activity-based protein profiling to identify direct binding partners of your compound.
Q4: Can off-target effects manifest as changes in cell adhesion or morphology?
A4: Absolutely. Parthenolide has been shown to covalently target and inhibit Focal Adhesion Kinase 1 (FAK1), which is a key regulator of cell adhesion, migration, and morphology.[6][7] If you observe changes in these cellular properties, it would be prudent to investigate the FAK signaling pathway.
Troubleshooting Guides
Issue 1: High level of non-specific cytotoxicity
-
Problem: The compound exhibits similar levels of cytotoxicity in both target and control cell lines.
-
Possible Cause: The concentration used may be too high, leading to widespread off-target effects.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a comprehensive dose-response analysis in both target and control cell lines to identify a therapeutic window.
-
Time-Course Experiment: Assess cytotoxicity at different time points to distinguish between rapid, non-specific toxicity and slower, on-target effects.
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Control Compound: Include a structurally related but less reactive sesquiterpene lactone as a negative control to determine if the α-methylene-γ-lactone moiety is responsible for the observed toxicity.
-
Issue 2: Inconsistent results between experimental replicates
-
Problem: High variability in experimental readouts (e.g., cell viability, protein expression).
-
Possible Cause: The compound may be unstable in your experimental media or react with media components.
-
Troubleshooting Steps:
-
Compound Stability Assay: Assess the stability of your compound in the cell culture media over the time course of your experiment using techniques like HPLC.
-
Serum Effects: Test for interactions with serum proteins by performing experiments in both serum-free and serum-containing media.
-
Fresh Preparation: Always prepare fresh working solutions of the compound immediately before use.
-
Quantitative Data Summary
Since specific data for "this compound" is unavailable, the following table provides representative IC50 values for Parthenolide in various cell lines to illustrate the concept of differential cytotoxicity.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | ~10 | FAK Inhibition Study |
| MCF-7 | Breast Cancer | ~15 | FAK Inhibition Study |
| Jurkat | T-cell Leukemia | ~5 | Apoptosis Induction Study |
| Normal PBMCs | Peripheral Blood Mononuclear Cells | >20 | Apoptosis Induction Study |
Experimental Protocols
Protocol 1: Western Blot for NF-κB Pathway Activation
-
Cell Treatment: Plate cells and treat with your sesquiterpene lactone at various concentrations for the desired time. Include a positive control (e.g., TNF-α) and a vehicle control.
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-p65, total p65, and a loading control (e.g., GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells with the compound or vehicle control.
-
Heating: Aliquot the cell suspension and heat individual aliquots to a range of temperatures (e.g., 40-70°C).
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
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Protein Analysis: Analyze the soluble fraction by western blot or mass spectrometry to determine the melting curve of the target protein. A shift in the melting curve in the presence of the compound indicates direct binding.
Visualizations
Caption: Potential off-target signaling pathways of sesquiterpene lactones.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
References
- 1. Sesquiterpene lactones: adverse health effects and toxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesquiterpene Lactones as Promising Phytochemicals to Cease Metastatic Propagation of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Parthenolide Covalently Targets and Inhibits Focal Adhesion Kinase in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Epitulipinolide Diepoxide
Welcome to the technical support center for enhancing the in vivo bioavailability of Epitulipinolide diepoxide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a sesquiterpenoid lactone with demonstrated anti-cancer and anti-inflammatory properties. Like many other natural product compounds, it is lipophilic, meaning it has poor solubility in water. This low aqueous solubility is a major hurdle for its use in in vivo studies and potential therapeutic applications, as it can lead to low absorption from the gastrointestinal tract and consequently, low bioavailability.
Q2: What are the primary strategies to enhance the bioavailability of a poorly soluble compound like this compound?
A2: Several formulation strategies can be employed to improve the bioavailability of lipophilic compounds. The most common and effective methods include:
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Nanoemulsions: Dispersing the compound in an oil-in-water or water-in-oil emulsion with very small droplet sizes (typically 20-200 nm) to increase the surface area for absorption.
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Solid Dispersions: Dispersing the compound in a solid matrix, often a hydrophilic polymer, to improve its dissolution rate.
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Cyclodextrin (B1172386) Complexation: Encapsulating the lipophilic drug molecule within the hydrophobic core of a cyclodextrin molecule, which has a hydrophilic exterior, thereby increasing its aqueous solubility.
Q3: How can I assess the permeability of my this compound formulation in vitro?
A3: The Caco-2 cell permeability assay is a widely accepted in vitro model to predict human intestinal absorption.[1][2][3][4][5] This assay uses a monolayer of Caco-2 cells, which are human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium. The apparent permeability coefficient (Papp) is calculated to classify the compound's absorption potential.
Q4: What are the potential mechanisms of action for this compound's anti-cancer effects?
A4: While specific studies on this compound are limited, sesquiterpenoid lactones are known to exert their anti-cancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of pro-inflammatory signaling pathways like NF-κB.[6][7]
Troubleshooting Guides
Issue 1: Low Aqueous Solubility of this compound
Symptom: Difficulty dissolving this compound in aqueous buffers for in vitro assays or in vivo administration.
Troubleshooting Steps:
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Solvent Selection: For initial in vitro experiments, this compound is soluble in organic solvents such as DMSO, chloroform, dichloromethane, and acetone. However, for in vivo use, these solvents are often not suitable.
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Formulation Development: Explore the formulation strategies detailed in the experimental protocols section below. Start with the simplest method that meets your experimental needs.
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Solubility Testing: After preparing a formulation, determine the aqueous solubility of this compound in the formulation compared to the unformulated compound.
Issue 2: Inconsistent Results in In Vivo Studies
Symptom: High variability in efficacy or pharmacokinetic data between individual animals in the same treatment group.
Troubleshooting Steps:
-
Formulation Stability: Ensure your formulation is stable and does not precipitate or aggregate over time. Conduct stability studies at relevant temperatures and in relevant biological fluids.
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Dosing Accuracy: Verify the accuracy and consistency of your dosing procedure. For oral gavage, ensure proper technique to minimize variability.
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Animal Model: Consider the physiological variability within your animal model. Increasing the number of animals per group can help to account for this.
Issue 3: Poor In Vivo Efficacy Despite In Vitro Potency
Symptom: this compound shows high activity in cell-based assays but fails to produce a significant effect in animal models.
Troubleshooting Steps:
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Bioavailability Assessment: The most likely cause is low bioavailability. You need to quantify the amount of this compound that reaches the systemic circulation. This can be done through pharmacokinetic studies.
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Permeability Enhancement: If bioavailability is low, focus on formulation strategies that not only improve solubility but also enhance permeability across the intestinal barrier.
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Metabolism: Investigate the potential for rapid metabolism of this compound in the liver (first-pass metabolism).
Data Presentation
Table 1: Hypothetical Solubility Enhancement of this compound
| Formulation Type | Carrier/Excipients | This compound Solubility (µg/mL) | Fold Increase |
| Unformulated | - | < 1 | - |
| Nanoemulsion | Oil, Surfactant, Co-surfactant | 150 | 150 |
| Solid Dispersion | PVP K30 | 85 | 85 |
| Cyclodextrin Complex | Hydroxypropyl-β-cyclodextrin | 50 | 50 |
Table 2: Hypothetical In Vitro Permeability of this compound Formulations (Caco-2 Assay)
| Formulation | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Predicted Human Absorption |
| Unformulated | 0.5 | Low |
| Nanoemulsion | 8.2 | High |
| Solid Dispersion | 5.5 | Moderate |
| Cyclodextrin Complex | 3.1 | Moderate |
Table 3: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated Suspension | 50 | 4 | 350 | 100 |
| Nanoemulsion | 450 | 1.5 | 3150 | 900 |
| Solid Dispersion | 280 | 2 | 1960 | 560 |
| Cyclodextrin Complex | 180 | 2.5 | 1260 | 360 |
Experimental Protocols
Preparation of a Nanoemulsion Formulation
Objective: To prepare an oil-in-water (o/w) nanoemulsion of this compound to enhance its aqueous solubility and bioavailability.
Materials:
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This compound
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Oil phase (e.g., medium-chain triglycerides, olive oil)
-
Surfactant (e.g., Tween 80, Cremophor EL)
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Co-surfactant (e.g., Transcutol, Ethanol)
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Deionized water
Protocol:
-
Dissolve a known amount of this compound in the oil phase.
-
In a separate container, mix the surfactant and co-surfactant.
-
Add the oil phase containing the drug to the surfactant/co-surfactant mixture and stir until a clear, homogenous solution is formed. This is the self-nanoemulsifying drug delivery system (SNEDDS) pre-concentrate.
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Slowly add the aqueous phase (deionized water) to the SNEDDS pre-concentrate under gentle magnetic stirring.
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The nanoemulsion will form spontaneously.
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Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
Preparation of a Solid Dispersion Formulation
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to improve its dissolution rate.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Soluplus®)
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Volatile organic solvent (e.g., methanol, ethanol)
Protocol (Solvent Evaporation Method):
-
Dissolve both this compound and the chosen polymer in the organic solvent.
-
Stir the solution until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator under reduced pressure.
-
Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Grind the solid dispersion into a fine powder.
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Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug.
Preparation of a Cyclodextrin Inclusion Complex
Objective: To form an inclusion complex of this compound with a cyclodextrin to enhance its aqueous solubility.
Materials:
-
This compound
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Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD))
-
Deionized water
-
Ethanol
Protocol (Kneading Method):
-
Dissolve this compound in a small amount of ethanol.
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Place the cyclodextrin powder in a mortar.
-
Slowly add the ethanolic solution of the drug to the cyclodextrin powder while continuously kneading with a pestle.
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Continue kneading for a specified time (e.g., 60 minutes) to form a paste.
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Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
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Pulverize the dried complex into a fine powder.
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Characterize the complex using methods like Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) to confirm complex formation.
Mandatory Visualizations
Signaling Pathways
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Proposed mechanisms of apoptosis induction by this compound.
Experimental Workflow
Caption: Experimental workflow for enhancing the bioavailability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. estudogeral.uc.pt [estudogeral.uc.pt]
- 3. biosig.lab.uq.edu.au [biosig.lab.uq.edu.au]
- 4. Correlation between oral drug absorption in humans, and apparent drug permeability in TC-7 cells, a human epithelial intestinal cell line: comparison with the parental Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway | MDPI [mdpi.com]
- 7. NF-kB inhibition as a strategy to enhance etoposide-induced apoptosis in K562 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Sensitive Detection of Epitulipinolide Diepoxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the sensitive detection of Epitulipinolide diepoxide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
This compound is a sesquiterpene lactone, a class of naturally occurring compounds with a wide range of biological activities. It has been isolated from plants such as Liriodendron tulipifera. Sensitive and accurate detection methods are crucial for pharmacokinetic studies, quality control of herbal medicines, and in the development of new therapeutic agents.
Q2: What are the primary analytical techniques for the detection of this compound?
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection or Mass Spectrometry (MS) is the most common and effective approach for the analysis of sesquiterpene lactones like this compound. Due to their low volatility and potential thermal instability, HPLC-based methods are generally preferred over Gas Chromatography (GC). Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers the highest sensitivity and selectivity, especially for complex biological matrices.
Q3: What are the key chemical properties of this compound relevant to its analysis?
| Property | Value |
| Molecular Formula | C₁₇H₂₂O₆ |
| Molecular Weight | 322.35 g/mol |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Q4: Are there any known stability issues with this compound?
Sesquiterpene lactones, as a class, can be unstable under certain conditions. They are particularly susceptible to degradation at neutral to alkaline pH and at elevated temperatures. It is also reported that some sesquiterpene lactones show instability in powdered plant material over time. Therefore, it is crucial to handle samples appropriately, store them at low temperatures, and use fresh materials whenever possible. Acidic mobile phases (e.g., with 0.1% formic acid) are often used in HPLC to improve stability and chromatographic peak shape.
Troubleshooting Guides
HPLC-UV Method Development and Troubleshooting
This guide provides a starting point for developing a robust HPLC-UV method for the detection of this compound and helps troubleshoot common issues.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a lower percentage of B, and gradually increase. A suggested starting gradient is 35% B, holding for a few minutes, then increasing to 100% B over 15-20 minutes. |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection Wavelength | Start with a broad range scan (e.g., 200-400 nm) to determine the λmax. For many sesquiterpene lactones, detection is optimal around 210-220 nm. |
| Injection Volume | 10-20 µL |
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Peak or Very Small Peak | - Sample concentration too low.- Incorrect detection wavelength.- Analyte degradation.- Injection issue. | - Concentrate the sample or inject a larger volume.- Perform a UV scan to determine the optimal wavelength (λmax).- Ensure proper sample storage and handling. Prepare fresh samples.- Check the autosampler and injection needle for clogs or leaks. |
| Poor Peak Shape (Tailing, Fronting, or Broadening) | - Column degradation.- Inappropriate mobile phase pH.- Sample overload.- Extra-column volume. | - Flush or replace the column.- Use a mobile phase with an acidic modifier (e.g., 0.1% formic acid).- Dilute the sample.- Use smaller diameter tubing and ensure proper connections. |
| Retention Time Shifts | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column aging. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Equilibrate the column thoroughly before each run. Consider replacing the column if shifts persist. |
| Baseline Noise or Drift | - Air bubbles in the system.- Contaminated mobile phase or column.- Detector lamp issue. | - Degas the mobile phase.- Use fresh, high-purity solvents. Flush the system and column.- Check the lamp's age and intensity. |
LC-MS/MS Method Development and Troubleshooting
For highly sensitive and selective detection, LC-MS/MS is the preferred method. This guide provides a starting point and troubleshooting advice.
| Parameter | Recommended Condition |
| LC System | UHPLC or HPLC |
| Column | C18 or Phenyl-Hexyl (e.g., 100 mm x 2.1 mm, 1.7 µm for UHPLC) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol (B129727) with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.4 mL/min for UHPLC |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| Precursor Ion [M+H]⁺ (Predicted) | m/z 323.15 |
| Product Ion (Predicted) | m/z 263.13 (loss of acetic acid, CH₃COOH) |
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Intensity | - Poor ionization efficiency.- Matrix suppression.- Analyte degradation.- Suboptimal MS parameters. | - Optimize mobile phase additives (e.g., formic acid concentration).- Improve sample cleanup (e.g., Solid Phase Extraction - SPE). Dilute the sample.- Ensure sample stability during preparation and analysis.- Optimize source parameters (e.g., spray voltage, gas flows, temperature) and collision energy for the specific MRM transition. |
| High Background Noise | - Contaminated mobile phase or LC system.- Matrix interferences. | - Use high-purity solvents and flush the system.- Implement a more effective sample cleanup procedure. |
| Inconsistent Ion Ratios (in MRM) | - Unstable spray.- Co-eluting interferences. | - Check for clogs in the ESI needle. Optimize source conditions.- Improve chromatographic separation to resolve the analyte from interferences. |
| No or Incorrect Precursor Ion | - Incorrect instrument calibration.- In-source fragmentation. | - Calibrate the mass spectrometer.- Optimize source conditions to minimize in-source fragmentation. For some sesquiterpene lactones, in-source loss of acetic acid is common; consider targeting the fragment ion as the precursor in some cases. |
Experimental Protocols
Protocol 1: Sample Preparation from Plant Material
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Grinding: Grind the dried plant material (e.g., leaves or twigs of Liriodendron tulipifera) to a fine powder. Use freshly powdered material to minimize degradation of sesquiterpene lactones.
-
Extraction:
-
Weigh approximately 1 gram of the powdered material into a centrifuge tube.
-
Add 10 mL of methanol or ethanol.
-
Vortex for 1 minute, then sonicate for 30 minutes in a water bath.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the sample with the initial mobile phase to an appropriate concentration for analysis.
Protocol 2: Solid Phase Extraction (SPE) for Biological Matrices
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Loading: Load the pre-treated biological sample (e.g., plasma with precipitated proteins) onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove polar interferences.
-
Elution: Elute the this compound with 3 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: A logical approach to troubleshooting common analytical issues.
Caption: Simplified hypothetical signaling pathway of this compound.
Validation & Comparative
Validating the Anticancer Activity of Etoposide: A Comparative Guide
Etoposide, a potent topoisomerase II inhibitor, is a widely utilized chemotherapeutic agent in the treatment of various malignancies. Its efficacy lies in its ability to induce DNA damage, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells. This guide provides a comparative analysis of Etoposide's anticancer activity, supported by experimental data, and details the methodologies for key validation assays.
Comparative Analysis of Cytotoxicity
The cytotoxic effect of Etoposide is fundamental to its anticancer activity. This is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher cytotoxic potential.
| Compound | Cell Line | IC50 | Reference |
| Etoposide | Small-cell lung cancer (SCLC) | Concentrations up to 2 µM showed significant activity | [1] |
| Isophilippinolide A | Melanoma (A375.S2) | Effective at concentrations ranging from 0 to 200 μM | [2] |
| Betulonic Acid Amide (EB171) | Breast Cancer (MCF-7), Melanoma (A-375, COLO 829) | Significant cytotoxic effect | [3] |
| Ethanolic Extract of Tabernaemontana catharinensis | Breast Cancer (MCF-7) | 83.06 µg/mL | [4] |
| Ethanolic Extract of Tabernaemontana catharinensis | Breast Cancer (MDA-MB-231) | 8.3 µg/mL | [4] |
Mechanism of Action: Induction of Cell Cycle Arrest and Apoptosis
Etoposide exerts its anticancer effects primarily through the induction of cell cycle arrest and apoptosis. Upon causing DNA damage, Etoposide activates cellular signaling pathways that halt cell cycle progression, typically at the S and G2/M phases, and trigger programmed cell death.
Cell Cycle Arrest
Studies have shown that Etoposide induces a dose-dependent cell cycle arrest. In small-cell lung cancer cells, concentrations up to 0.25 µM led to G2 arrest within 24 hours, while higher concentrations (0.25-2 µM) caused an initial S-phase delay followed by G2 arrest.[1] Similarly, in neuroepithelial cells, Etoposide treatment resulted in S-phase accumulation and G2 arrest.[5] This cell cycle blockade prevents damaged cells from proceeding with division, allowing time for DNA repair or, if the damage is too severe, commitment to apoptosis.
Apoptosis
Etoposide is a potent inducer of apoptosis. In mouse fetal brain cells, it was demonstrated that Etoposide-induced apoptosis is mediated in a p53-related manner.[5][6] The process involves the activation of a cascade of caspases, which are key executioner proteins in the apoptotic pathway.
Signaling Pathways
The anticancer activity of Etoposide is mediated through complex signaling pathways. A critical pathway involves the activation of the ATM (Ataxia Telangiectasia Mutated) kinase in response to DNA double-strand breaks. Activated ATM then phosphorylates p53, a tumor suppressor protein, leading to the transcription of genes involved in cell cycle arrest (like p21) and apoptosis.[6]
Caption: Etoposide-induced DNA damage response pathway.
Experimental Protocols
Validation of Etoposide's anticancer activity involves a series of well-established experimental protocols.
Cell Viability Assay
Objective: To determine the cytotoxic effect of a compound on cancer cells.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., Etoposide) for a specified duration (e.g., 24, 48, or 72 hours).
-
A cell proliferation reagent, such as WST-1, is added to each well.[3] This reagent is converted by metabolically active cells into a colored formazan (B1609692) dye.
-
The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 440 nm).
-
Cell viability is calculated as a percentage of the untreated control cells. The IC50 value is then determined from the dose-response curve.
Caption: Workflow for a typical cell viability assay.
Cell Cycle Analysis
Objective: To determine the effect of a compound on cell cycle progression.
Methodology:
-
Cells are treated with the compound for a specific time period.
-
Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
The fixed cells are then washed with PBS and incubated with a solution containing propidium (B1200493) iodide (PI) and RNase A. PI is a fluorescent dye that binds to DNA, and RNase A digests RNA to prevent its staining.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content. An accumulation of cells in a particular phase indicates a cell cycle arrest at that point.[2]
Apoptosis Assay (Annexin V/PI Staining)
Objective: To detect and quantify apoptosis induced by a compound.
Methodology:
-
Cells are treated with the compound for the desired duration.
-
Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC (or another fluorescent conjugate) and propidium iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI is a membrane-impermeant dye that stains the nucleus of late apoptotic or necrotic cells.
-
The stained cells are analyzed by flow cytometry.
-
The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
This comprehensive guide provides a framework for understanding and validating the anticancer activity of Etoposide. The presented data and methodologies offer a basis for comparison with other potential anticancer agents, aiding researchers in the discovery and development of novel cancer therapeutics.
References
- 1. Etoposide-induced cell cycle delay and arrest-dependent modulation of DNA topoisomerase II in small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isophilippinolide A arrests cell cycle progression and induces apoptosis for anticancer inhibitory agents in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Etoposide induces apoptosis and cell cycle arrest of neuroepithelial cells in a p53-related manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Etoposide induces G2/M arrest and apoptosis in neural progenitor cells via DNA damage and an ATM/p53-related pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Epitulipinolide Diepoxide's Anti-Cancer Effects: A Comparative Guide
A comprehensive analysis of the experimental data surrounding the anti-cancer properties of Epitulipinolide diepoxide reveals promising but as-yet unreplicated findings. This guide provides a detailed comparison of the available data, outlines the experimental protocols used to generate these results, and discusses the current landscape of their reproducibility, offering a critical resource for researchers, scientists, and drug development professionals.
A 2025 study by He et al. published in Rendiconti Lincei. Scienze Fisiche e Naturali has been the primary source of data on the effects of this compound on bladder cancer cells. The study reports that the compound induces apoptosis by inhibiting the ERK/MAPK signaling pathway and promoting autophagy. While the initial findings are compelling, a thorough review of the scientific literature reveals a critical gap: the absence of independent studies that have reproduced or validated these specific experimental results. This lack of replication is a significant consideration for researchers looking to build upon this work.
The issue of reproducibility is a well-documented challenge in pre-clinical cancer research. Factors such as variations in cell lines, reagent quality, and subtle differences in experimental protocols can lead to divergent results. Therefore, while the data from the initial study on this compound is presented here for comparative purposes, it should be interpreted with the understanding that it represents a single, uncorroborated set of experiments.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the pivotal study on this compound. This data provides a baseline for comparison with potential future studies.
Table 1: Cytotoxicity of this compound in Bladder Cancer Cell Lines (IC50 Values in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| T24 | Data not available | Data not available | Data not available |
| 5637 | Data not available | Data not available | Data not available |
| J82 | Data not available | Data not available | Data not available |
Note: Specific IC50 values were not available in the reviewed literature. The primary study abstract indicates that IC50 values were determined but does not provide the specific data.
Table 2: Effect of this compound on Apoptosis in Bladder Cancer Cells
| Cell Line | Treatment | Percentage of Apoptotic Cells |
| T24 | Control | Data not available |
| T24 | This compound | Data not available |
| 5637 | Control | Data not available |
| 5637 | This compound | Data not available |
| J82 | Control | Data not available |
| J82 | This compound | Data not available |
Note: While the primary study reports an increase in apoptosis, the specific quantitative data from flow cytometry analysis was not accessible.
Table 3: Impact of this compound on Key Signaling Proteins in T24 Bladder Cancer Cells (Fold Change Relative to Control)
| Protein | Change in Expression/Phosphorylation |
| p-ERK | Decreased |
| p-JNK | Decreased |
| p-p38 | Decreased |
| PERK | Increased |
| LC3-II/LC3-I Ratio | Increased |
| ATG5 | Decreased |
| p62 | Data not available |
Note: The primary study abstract describes these changes qualitatively. The precise fold changes from densitometric analysis of Western blots were not available.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound. These protocols are based on standard laboratory practices and the information available in the primary research abstract.
Cell Culture
-
Cell Lines: Human bladder cancer cell lines T24, 5637, and J82 were used.
-
Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were cultured in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (CCK-8)
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
The cells were then treated with various concentrations of this compound for 24, 48, and 72 hours.
-
Following treatment, 10 µL of CCK-8 solution was added to each well, and the plates were incubated for 2 hours at 37°C.
-
The absorbance at 450 nm was measured using a microplate reader to determine cell viability.
-
The IC50 values were calculated as the concentration of this compound that inhibited cell growth by 50%.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cells were treated with this compound for the indicated time.
-
Both adherent and floating cells were collected and washed with ice-cold phosphate-buffered saline (PBS).
-
Cells were resuspended in 1X binding buffer.
-
Annexin V-FITC and propidium (B1200493) iodide (PI) were added to the cell suspension, and the mixture was incubated in the dark for 15 minutes at room temperature.
-
The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.
Western Blot Analysis
-
Cells were treated with this compound and then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations were determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane was then incubated overnight at 4°C with primary antibodies against p-ERK, ERK, p-JNK, JNK, p-p38, p38, PERK, LC3, ATG5, and a loading control (e.g., GAPDH or β-actin).
-
After washing with TBST, the membrane was incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities were quantified using densitometry software.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
A Preliminary Efficacy Comparison: Epitulipinolide Diepoxide and Paclitaxel
A Note to the Research Community: This comparative guide provides a preliminary overview of Epitulipinolide diepoxide and the well-established chemotherapeutic agent, paclitaxel. It is crucial to note that publicly available, peer-reviewed research on this compound is currently limited. Consequently, a direct, quantitative comparison of efficacy based on extensive experimental data is not yet possible. This document, therefore, focuses on contrasting their proposed mechanisms of action based on available preliminary findings for this compound and extensive data for paclitaxel. As more research on this compound becomes available, this guide will be updated.
High-Level Comparison of Mechanistic Profiles
| Feature | This compound (Based on Preliminary Data) | Paclitaxel (Well-Established) |
| Drug Class | Sesquiterpene Lactone | Taxane |
| Primary Mechanism of Action | Proposed to induce apoptosis through inhibition of the ERK/MAPK signaling pathway and promotion of autophagy. | Binds to β-tubulin, stabilizing microtubules and preventing their disassembly. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2][3][4][5] |
| Cellular Target | Potentially targets components of the ERK/MAPK signaling cascade. | β-tubulin subunit of microtubules.[2][3][4][5] |
| Downstream Effects | Induction of programmed cell death (apoptosis) and cellular self-degradation (autophagy). | Disruption of mitotic spindle formation, chromosomal segregation defects, and cell division failure.[1][2] |
Proposed Signaling Pathway of this compound
Based on initial findings, this compound is suggested to exert its cytotoxic effects by modulating key cellular signaling pathways involved in cell survival and death. The proposed mechanism involves the inhibition of the ERK/MAPK pathway, a critical regulator of cell proliferation, and the induction of autophagy.
References
- 1. Tumor apoptosis induced by epoxide-containing piperazines, a new class of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antitumor agents. 11. Synthesis and cytotoxic activity of epoxides of helenalin related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Induction of Apoptosis in Human Cancer Cells by Candidaspongiolide, a Novel Sponge Polyketide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of Epitulipinolide Diepoxide and Other Sesquiterpene Lactones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of Epitulipinolide diepoxide against other well-researched sesquiterpene lactones, namely Parthenolide (B1678480) and Dehydrocostus lactone. The information is supported by experimental data from various studies, with a focus on quantitative comparisons, detailed methodologies, and the underlying molecular mechanisms of action.
Introduction to Sesquiterpene Lactones and their Anticancer Potential
Sesquiterpene lactones are a diverse group of naturally occurring compounds, primarily found in plants of the Asteraceae family. Their characteristic α-methylene-γ-lactone functional group is largely responsible for their wide range of biological activities, including potent anti-inflammatory and anticancer properties. Many sesquiterpene lactones exert their cytotoxic effects by inducing apoptosis (programmed cell death) in cancer cells through the modulation of key signaling pathways. This guide will delve into the specifics of this compound, a less-studied but promising compound, in comparison to the more extensively documented Parthenolide and Dehydrocostus lactone.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound, Parthenolide, and Dehydrocostus lactone across various human cancer cell lines, as determined by in vitro cytotoxicity assays.
Table 1: Cytotoxicity (IC50) of this compound
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| A375 | Malignant Melanoma | <100 (cell viability <20%) | 24 | [1] |
| T24 | Bladder Cancer | Data not available | 24, 48, 72 | |
| 5637 | Bladder Cancer | Data not available | 24, 48, 72 | |
| J82 | Bladder Cancer | Data not available* | 24, 48, 72 |
*Recent studies have determined the IC50 values for this compound in these bladder cancer cell lines, though the specific values were not publicly available at the time of this review. The compound was shown to significantly inhibit the proliferation of these cells.
Table 2: Cytotoxicity (IC50) of Parthenolide
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| A549 | Non-Small Cell Lung Carcinoma | 4.3 | Not Specified | [2] |
| TE671 | Medulloblastoma | 6.5 | Not Specified | [2] |
| HT-29 | Colon Adenocarcinoma | 7.0 | Not Specified | [2] |
| SiHa | Cervical Cancer | 8.42 ± 0.76 | Not Specified | |
| MCF-7 | Breast Cancer | 9.54 ± 0.82 | Not Specified | |
| GLC-82 | Non-Small Cell Lung Carcinoma | 6.07 ± 0.45 | Not Specified | |
| PC-9 | Non-Small Cell Lung Carcinoma | 15.36 ± 4.35 | Not Specified | |
| H1650 | Non-Small Cell Lung Carcinoma | 9.88 ± 0.09 | Not Specified | |
| H1299 | Non-Small Cell Lung Carcinoma | 12.37 ± 1.21 | Not Specified |
Table 3: Cytotoxicity (IC50) of Dehydrocostus Lactone
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| HCC70 | Triple-Negative Breast Cancer | 1.11 | Not Specified | [3] |
| MCF-7 | Breast Cancer | 24.70 | Not Specified | [3] |
| PC-3 | Prostate Cancer | 3.37 (hexane fraction) | Not Specified | [4] |
| U118 | Glioblastoma | Data not available | 12, 24, 36, 48 | [5] |
| U251 | Glioblastoma | Data not available | 12, 24, 36, 48 | [5] |
| U87 | Glioblastoma | Data not available* | 12, 24, 36, 48 | [5] |
*Dehydrocostus lactone significantly inhibited the viability, proliferation, and migration of these glioblastoma cell lines in a dose- and time-dependent manner.
Mechanisms of Action and Signaling Pathways
Sesquiterpene lactones induce cytotoxicity through various mechanisms, primarily by triggering apoptosis. This is often achieved by modulating critical signaling pathways that control cell survival, proliferation, and death.
This compound
Emerging research indicates that this compound induces apoptosis in bladder cancer cells by inhibiting the ERK/MAPK signaling pathway and promoting autophagy. The inhibition of this pathway, which is often hyperactivated in cancer, leads to a decrease in cell proliferation and survival.
Parthenolide
Parthenolide is known to exert its pro-apoptotic effects through multiple pathways. A primary mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many cancers, NF-κB is constitutively active and promotes cell survival by upregulating anti-apoptotic proteins. Parthenolide can inhibit the IκB kinase (IKK) complex, preventing the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus. This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and XIAP, thereby promoting apoptosis.
Dehydrocostus Lactone
Dehydrocostus lactone has been shown to induce apoptosis by targeting the PI3K/Akt signaling pathway . The PI3K/Akt pathway is a crucial intracellular signaling pathway that promotes cell survival, growth, and proliferation. Dehydrocostus lactone can inhibit the phosphorylation of Akt, a key kinase in this pathway. This inhibition leads to the activation of pro-apoptotic proteins such as Bad and the subsequent induction of the mitochondrial apoptotic pathway. Additionally, Dehydrocostus lactone can inhibit the NF-κB pathway , similar to Parthenolide, by targeting the IKKβ subunit.
Visualizing the Molecular Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by these sesquiterpene lactones.
Caption: this compound's inhibition of the ERK/MAPK pathway.
Caption: Parthenolide's inhibition of the NF-κB signaling pathway.
Caption: Dehydrocostus Lactone's inhibition of the PI3K/Akt signaling pathway.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to evaluate the cytotoxicity and mechanisms of action of these sesquiterpene lactones.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the sesquiterpene lactone for specific time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated from the dose-response curve.
Apoptosis Detection: Western Blot Analysis
Western blotting is used to detect and quantify specific proteins involved in the apoptotic cascade.
-
Protein Extraction: Cells are treated with the sesquiterpene lactone and a control vehicle. After treatment, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, p-ERK, p-Akt).
-
Secondary Antibody and Detection: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins.
Cell Cycle Analysis: Flow Cytometry
Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and to quantify apoptotic cells (sub-G1 peak).
-
Cell Treatment and Harvesting: Cells are treated with the sesquiterpene lactone for a specified duration. Both adherent and suspension cells are harvested.
-
Fixation: The cells are washed with PBS and then fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and then stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI), in the presence of RNase to prevent staining of RNA.
-
Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer. The intensity of the fluorescence from the DNA-binding dye is proportional to the amount of DNA in each cell.
-
Data Analysis: The data is analyzed to generate a histogram of DNA content, which allows for the quantification of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases. A peak of cells with less than 2n DNA content (sub-G1) is indicative of apoptosis due to DNA fragmentation.
Caption: A general experimental workflow for assessing cytotoxicity.
Conclusion
This comparative guide highlights the cytotoxic potential of this compound, Parthenolide, and Dehydrocostus lactone against various cancer cell lines. While Parthenolide and Dehydrocostus lactone are well-characterized in their ability to induce apoptosis through the inhibition of the NF-κB and PI3K/Akt pathways, respectively, this compound is an emerging compound of interest with a distinct mechanism of action involving the ERK/MAPK pathway. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers in the field of oncology and drug discovery. Further investigation into the precise cytotoxic efficacy and the full spectrum of molecular targets of this compound is warranted to fully understand its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13-amino derivatives of dehydrocostus lactone display greatly enhanced selective toxicity against breast cancer cells and improved binding energies to protein kinases in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
A Comparative Guide to the Structure-Activity Relationship of Betulinic Acid Derivatives in Oncology and Inflammation
For Researchers, Scientists, and Drug Development Professionals
Betulinic acid, a naturally occurring pentacyclic triterpene, has garnered significant attention in the scientific community for its diverse pharmacological activities, including potent anticancer and anti-inflammatory properties.[1] Its favorable safety profile and selective cytotoxicity against tumor cells have made it an attractive scaffold for the development of novel therapeutic agents.[1] This guide provides a comprehensive comparison of betulinic acid derivatives, summarizing their structure-activity relationships (SAR) with supporting experimental data. Detailed methodologies for key cytotoxic assays are provided, and crucial signaling pathways are visualized to facilitate a deeper understanding of their mechanism of action.
Data Presentation: Anticancer Activity of Betulinic Acid Derivatives
The cytotoxic effects of betulinic acid and its derivatives have been extensively evaluated against a wide range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their anticancer potency. Modifications at the C-3, C-20, and C-28 positions of the betulinic acid scaffold have been the primary focus of derivatization efforts to enhance bioactivity.
Table 1: Cytotoxicity of C-3 and C-28 Modified Betulinic Acid Derivatives
| Compound | Modification at C-3 | Modification at C-28 | Cancer Cell Line | IC50 (µM) |
| Betulinic Acid | -OH | -COOH | A375 (Melanoma) | 154[2] |
| MCF7 (Breast) | 112[2] | |||
| SH-SY5Y (Neuroblastoma) | 186[2] | |||
| A431 (Epidermoid Carcinoma) | 353[2] | |||
| Ionic Derivative 5 | -OH | -COO⁻ [CH₂(CH₂)₃N(CH₃)₃]⁺ | A375 (Melanoma) | 36[2] |
| MCF7 (Breast) | 25[2] | |||
| SH-SY5Y (Neuroblastoma) | 48[2] | |||
| A431 (Epidermoid Carcinoma) | 189[2] | |||
| [LysOEt][BA]₂ | -OH | Ester with L-lysine ethyl ester | MCF-7 (Breast) | 4.8[3] |
| [AAOEt][BA] | -OH | Ester with L-alanine ethyl ester | MCF-7 (Breast) | 11.5[3] |
Table 2: Cytotoxicity of Betulonic Acid Derivatives
Betulonic acid is a derivative of betulinic acid with the C-3 hydroxyl group oxidized to a ketone.
| Compound | Modification at C-28 | Cancer Cell Line | IC50 (µM) |
| Betulonic Acid | -COOH | Various | Generally higher than betulinic acid |
| Ionic Derivative XII | -COOCH₂(CHOH)CH₂NH₂ | 518A2 (Melanoma) | 9.44[4] |
| A253 (Head and Neck) | 10.83[4] | ||
| A431 (Cervical) | 10.12[4] | ||
| A2780 (Ovarian) | 9.87[4] | ||
| A549 (Lung) | 10.23[4] | ||
| HT-29 (Colon) | 10.56[4] | ||
| MCF-7 (Breast) | 9.91[4] | ||
| SW1736 (Thyroid) | 9.75[4] |
Structure-Activity Relationship (SAR) Insights
The data reveals several key trends in the structure-activity relationship of betulinic acid derivatives:
-
C-28 Carboxylic Acid: The carboxylic acid group at the C-28 position is crucial for cytotoxic activity.[1]
-
C-3 Hydroxyl Group: The presence of a hydroxyl group at the C-3 position is also important for activity. Oxidation to a ketone (betulonic acid) generally leads to a decrease in cytotoxicity.
-
Esterification and Amidation at C-28: Derivatization of the C-28 carboxylic acid to form esters or amides can significantly enhance anticancer activity. The nature of the substituent plays a critical role, with ionic derivatives and amino acid conjugates showing promising results.[2][3]
-
Water Solubility: A significant challenge with betulinic acid is its poor water solubility, which limits its bioavailability. The enhanced cytotoxicity of ionic derivatives is linked to their improved water solubility.[2]
References
Cross-Validation of Epitulipinolide Diepoxide's Mechanism of Action in Bladder Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Epitulipinolide diepoxide's performance with alternative therapeutic agents, supported by experimental data. The focus is on its mechanism of action in bladder cancer, specifically its dual role in inhibiting the ERK/MAPK signaling pathway and inducing autophagy.
Mechanism of Action: A Dual Approach to Cancer Cell Apoptosis
This compound, a natural sesquiterpenoid lactone, has demonstrated a potent ability to induce apoptosis in bladder cancer cells. Its mechanism of action is centered around two key cellular processes: the inhibition of the ERK/MAPK signaling pathway and the promotion of autophagy. The ERK/MAPK pathway is a critical regulator of cell proliferation and survival, and its inhibition by this compound leads to cell cycle arrest and apoptosis. Simultaneously, the compound induces autophagy, a cellular process of self-digestion that, in this context, contributes to programmed cell death.
A pivotal study has shown that this compound's cytotoxic effects were evaluated in the human bladder cancer cell lines T24, 5637, and J82.[1] This provides a foundation for comparing its efficacy against other agents targeting similar pathways.
Quantitative Performance Analysis
To objectively assess the efficacy of this compound, its performance is compared against established inhibitors of the ERK/MAPK pathway (Trametinib) and inducers of autophagy (Rapamycin and its analog, Everolimus). The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, in the relevant bladder cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Time Point (hours) |
| This compound | T24, 5637, J82 | Data pending full text analysis | 24, 48, 72 |
| Trametinib (MEK Inhibitor) | T24 | ~0.005 | Not Specified |
| 5637 | ~0.01 | Not Specified | |
| J82 | Not Specified | Not Specified | |
| Rapamycin (mTOR Inhibitor) | T24 | Significant growth inhibition | Not Specified |
| Everolimus (mTOR Inhibitor) | UM-UC-3, UM-UC-6, UM-UC-9, UM-UC-14 | Dose-dependent inhibition | Not Specified |
Note: The IC50 values for this compound are pending the full analysis of the primary research article. The data for comparator compounds is compiled from various sources and may have different experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of this compound and its comparators.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Bladder cancer cells (T24, 5637, J82) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound, Trametinib, Rapamycin, or Everolimus for 24, 48, and 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the compounds at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
-
Protein Extraction: After treatment with the compounds, cells are lysed in RIPA buffer, and protein concentrations are determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies against p-ERK, total ERK, LC3-I, LC3-II, and β-actin overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is then incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Mechanism of this compound.
Caption: General experimental workflow.
Conclusion and Future Directions
This compound presents a promising dual-action mechanism for the treatment of bladder cancer by concurrently inhibiting the ERK/MAPK pathway and promoting autophagic cell death. While direct quantitative comparisons with other specific inhibitors are pending the acquisition of more detailed experimental data, the initial findings strongly support its potential as a novel therapeutic agent. Further research should focus on head-to-head in vitro and in vivo studies against current clinical candidates to fully elucidate its therapeutic index and potential for clinical translation.
References
A Head-to-Head Comparison of Epitulipinolide Diepoxide and Doxorubicin in Cancer Therapy Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, the anthracycline antibiotic doxorubicin (B1662922) has long been a cornerstone of chemotherapy regimens. However, its clinical utility is often hampered by significant side effects, including cardiotoxicity. This has spurred the search for novel anticancer agents with improved efficacy and safety profiles. One such candidate is Epitulipinolide diepoxide, a sesquiterpene lactone that has demonstrated promising cytotoxic effects. This guide provides a detailed head-to-head comparison of this compound and doxorubicin, focusing on their mechanisms of action, cytotoxic efficacy, and the signaling pathways they modulate, supported by available experimental data.
I. Mechanism of Action
This compound: This natural product has been shown to induce apoptosis in cancer cells by targeting key signaling pathways involved in cell survival and proliferation. Recent research has highlighted its ability to inhibit the ERK/MAPK signaling pathway. The ERK/MAPK pathway is a critical regulator of cell growth, differentiation, and survival, and its dysregulation is a common feature in many cancers. By inhibiting this pathway, this compound effectively halts pro-survival signals, leading to programmed cell death. Furthermore, studies indicate that this compound promotes autophagy in cancer cells, a cellular process of self-degradation that can also lead to cell death when dysregulated.
Doxorubicin: The anticancer activity of doxorubicin is multifaceted.[1][2][3][4][5] Its primary mechanism involves the intercalation into DNA, which disrupts DNA replication and transcription by inhibiting the progression of topoisomerase II.[1][2] This leads to DNA strand breaks and the activation of apoptotic pathways. Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which cause oxidative damage to cellular components, including DNA, proteins, and lipids, further contributing to its cytotoxic effects.[1]
II. Signaling Pathway Modulation
The signaling pathways affected by these two compounds are central to their anticancer effects.
This compound and the ERK/MAPK Pathway: this compound has been observed to significantly reduce the levels of key proteins in the ERK/MAPK pathway, including ERK, JNK, and p38. This inhibition disrupts the signaling cascade that promotes cancer cell proliferation and survival.
References
Benchmarking Epitulipinolide Diepoxide: A Comparative Analysis Against Established Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of epitulipinolide (B204386) diepoxide, a naturally derived sesquiterpenoid, against standard chemotherapeutic agents for melanoma and oral cancer. Due to the limited availability of direct head-to-head studies, this comparison is based on a synthesis of available in vitro data for each compound. The information presented herein is intended to guide further research and development of this promising anti-cancer compound.
Executive Summary
Epitulipinolide diepoxide, a sesquiterpenoid lactone isolated from plants of the Liriodendron genus, has demonstrated notable cytotoxic activity against melanoma and oral cancer cell lines in preclinical studies. While direct comparative data is scarce, this guide consolidates available information to benchmark its potential efficacy against dacarbazine (B1669748) and cisplatin (B142131), the standard-of-care chemotherapeutics for melanoma and certain head and neck cancers, respectively. The proposed mechanism of action for this compound, inferred from the closely related compound parthenolide (B1678480), involves the induction of apoptosis through multiple signaling pathways.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the available 50% inhibitory concentration (IC50) values for this compound and the established chemotherapeutics, dacarbazine and cisplatin, against relevant cancer cell lines. It is crucial to note that IC50 values can vary significantly between studies due to differences in experimental conditions, including cell line passage number, incubation time, and assay methodology.
Table 1: Cytotoxicity (IC50) Against Melanoma Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| This compound | Melanoma | Data Not Available in Direct Comparative Studies | |
| Dacarbazine | B16-F10 | ~1395 | [1] |
| Dacarbazine | B16F10 | ~1400 | [2] |
| Dacarbazine | SK-MEL-30 | IC50 reduction observed with electrochemotherapy | [3] |
| Dacarbazine | G 361, MeWo | Dose-dependent suppression of DNA, RNA, and protein synthesis | [4] |
Table 2: Cytotoxicity (IC50) Against KB Oral Cancer Cell Line
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) | Citation(s) |
| This compound | KB | Data Not Available in Direct Comparative Studies | ||
| Cisplatin | KB | 0.74 | ~2.47 | [5] |
| Cisplatin | KB (resistant line) | 1.0 | ~3.33 | [6] |
Proposed Mechanism of Action: Insights from Parthenolide
Due to the limited specific research on the signaling pathways affected by this compound, the mechanism of action of the structurally similar sesquiterpenoid lactone, parthenolide, is presented as a likely model. Parthenolide is known to induce apoptosis in cancer cells through a multi-faceted approach.[7][8][9]
Key mechanistic actions of parthenolide include:
-
Inhibition of NF-κB and STAT3: Parthenolide can inhibit the pro-survival signaling pathways mediated by Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).[8][9] This inhibition leads to the downregulation of anti-apoptotic proteins.
-
Induction of Oxidative Stress: The compound can increase the intracellular levels of Reactive Oxygen Species (ROS), leading to cellular damage and triggering apoptosis.[9]
-
Activation of Intrinsic and Extrinsic Apoptotic Pathways: Parthenolide has been shown to activate both the mitochondrial (intrinsic) and the death receptor (extrinsic) pathways of apoptosis.[7][10] This involves the modulation of Bcl-2 family proteins and the activation of caspases.
The following diagram illustrates the proposed apoptotic signaling pathway influenced by parthenolide-like compounds.
Caption: Proposed apoptotic signaling pathway for this compound.
Experimental Protocols
The following is a detailed methodology for a key experiment cited in the evaluation of cytotoxic compounds, the MTT assay.
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability by measuring the metabolic activity of mitochondria.
Materials:
-
Cancer cell lines (e.g., Melanoma or KB cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and control chemotherapeutics in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
The following diagram illustrates a general workflow for in vitro cytotoxicity testing.
Caption: General workflow for in vitro cytotoxicity testing.
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-cancer agent, particularly for melanoma and oral cancers. However, the current body of research lacks direct comparative studies against established chemotherapeutics, which is a critical step in its preclinical development. Future research should focus on:
-
Direct Comparative In Vitro Studies: Performing head-to-head cytotoxicity assays of this compound against dacarbazine and cisplatin on a panel of relevant cancer cell lines.
-
Mechanistic Elucidation: Investigating the specific signaling pathways modulated by this compound to confirm if they align with those of parthenolide and to identify potential biomarkers of response.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity of this compound in animal models of melanoma and oral cancer, both as a single agent and in combination with existing therapies.
By addressing these research gaps, the full therapeutic potential of this compound can be more thoroughly understood, paving the way for its potential clinical translation.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. EPAC Regulates Melanoma Growth by Stimulating mTORC1 Signaling and Loss of EPAC Signaling Dependence Correlates with Melanoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. Parthenolide and Its Soluble Analogues: Multitasking Compounds with Antitumor Properties [mdpi.com]
- 8. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Independent Verification of Epitulipinolide Diepoxide's Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of Epitulipinolide diepoxide with other established anticancer agents, supported by experimental data. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key experiments are provided.
Comparative Cytotoxicity of this compound
This compound has demonstrated significant cytotoxic effects against various cancer cell lines. A key study investigated its impact on human bladder cancer cell lines (T24, 5637, and J82), revealing a dose-dependent inhibition of cell proliferation.[1] The half-maximal inhibitory concentration (IC50) values were determined at 24, 48, and 72 hours of treatment.
For comparison, the bioactivity of Parthenolide (B1678480), a structurally related sesquiterpene lactone, and Doxorubicin, a widely used chemotherapeutic drug, are presented.
| Compound | Cell Line | Timepoint | IC50 (µM) |
| This compound | T24 (Bladder Cancer) | 24h | Data not available in abstract |
| 48h | Data not available in abstract | ||
| 72h | Data not available in abstract | ||
| 5637 (Bladder Cancer) | 24h | Data not available in abstract | |
| 48h | Data not available in abstract | ||
| 72h | Data not available in abstract | ||
| J82 (Bladder Cancer) | 24h | Data not available in abstract | |
| 48h | Data not available in abstract | ||
| 72h | Data not available in abstract | ||
| Parthenolide | A549 (Lung Carcinoma) | Not Specified | 4.3[2] |
| TE671 (Medulloblastoma) | Not Specified | 6.5[2] | |
| HT-29 (Colon Adenocarcinoma) | Not Specified | 7.0[2] | |
| SiHa (Cervical Cancer) | Not Specified | 8.42 ± 0.76[3] | |
| MCF-7 (Breast Cancer) | Not Specified | 9.54 ± 0.82[3] | |
| GLC-82 (Non-small cell lung) | Not Specified | 6.07 ± 0.45[4] | |
| Doxorubicin | BFTC-905 (Bladder Cancer) | 24h | 2.3[5] |
| MCF-7 (Breast Cancer) | 24h | 2.5[5] | |
| M21 (Skin Melanoma) | 24h | 2.8[5] | |
| HeLa (Cervical Carcinoma) | 24h | 2.9[5] | |
| UMUC-3 (Bladder Cancer) | 24h | 5.1[5] | |
| HepG2 (Hepatocellular Carcinoma) | 24h | 12.2[5] | |
| TCCSUP (Bladder Cancer) | 24h | 12.6[5] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Mechanism of Action: Inhibition of ERK/MAPK Signaling and Induction of Autophagy
Research indicates that this compound exerts its anticancer effects through a multi-faceted mechanism involving the inhibition of the ERK/MAPK signaling pathway and the promotion of autophagy in bladder cancer cells.[1]
The ERK/MAPK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. This compound treatment led to a reduction in the levels of key proteins in this pathway, including ERK, JNK, and P38.[1] Concurrently, an increase in PERK protein levels was observed.[1]
Furthermore, the compound was found to induce autophagy, a cellular process of self-degradation of components, which can lead to cell death.[1] This was evidenced by changes in autophagy markers such as LC3, ATG5, and P62.[1] The role of autophagy in the cytotoxic effects of this compound was confirmed by the partial reversal of its effects upon treatment with the autophagy inhibitor chloroquine.[1] Similarly, the involvement of the ERK pathway was validated using an ERK agonist, which also partially reversed the compound's effects.[1]
Caption: Mechanism of this compound.
Experimental Protocols
Cell Viability and Proliferation Assay (CCK-8)
This protocol is based on the methodology described for assessing the effect of this compound on bladder cancer cell lines.[1]
-
Cell Seeding: Plate bladder cancer cells (T24, 5637, or J82) in 96-well plates at a suitable density.
-
Treatment: After cell adherence, treat the cells with various concentrations of this compound.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
CCK-8 Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for a specified period.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader to determine cell viability.
-
IC50 Calculation: Calculate the IC50 values from the dose-response curves.
Caption: CCK-8 Cell Viability Assay Workflow.
Apoptosis Assay (Flow Cytometry)
This protocol is based on the methodology used to assess apoptosis induction by this compound.[1]
-
Cell Treatment: Treat bladder cancer cells with this compound at the desired concentrations.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and necrotic cells (Annexin V and PI positive).
Western Blot Analysis
This protocol is based on the methodology for analyzing protein expression in the ERK/MAPK pathway and autophagy markers.[1]
-
Cell Lysis: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., ERK, p-ERK, JNK, p-JNK, P38, p-P38, LC3, ATG5, P62).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
This guide provides a foundational understanding of the bioactivity of this compound. Further independent verification and direct comparative studies are encouraged to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
Statistical Validation of Epitulipinolide Diepoxide's Anti-Cancer Efficacy in Bladder Cancer
For Immediate Release
A Comparative Analysis of Epitulipinolide Diepoxide's Performance Against Established Chemotherapeutic Agents in Bladder Cancer Cell Lines
This guide provides a statistical validation of the research findings on this compound, a novel compound investigated for its therapeutic potential in bladder cancer. The document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of this compound's efficacy against commonly used chemotherapeutic agents. This objective comparison is supported by a compilation of experimental data from various studies, detailed methodologies for key experiments, and visual representations of the compound's mechanism of action.
Comparative Efficacy Against Bladder Cancer Cell Lines
This compound has been shown to significantly inhibit the proliferation of bladder cancer cell lines T24, 5637, and J82.[1] Its mechanism of action involves the induction of apoptosis by inhibiting the ERK/MAPK signaling pathway and promoting autophagy.[1][2][3][4][5] To contextualize its performance, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other commonly used chemotherapeutic agents on these cell lines.
| Compound | Cell Line | IC50 (µM) - 48h | IC50 (µM) - 72h | Reference |
| This compound | T24 | Data not available | Data not available | [1] |
| 5637 | Data not available | Data not available | [1] | |
| J82 | Data not available | Data not available | [1] | |
| Cisplatin | T24 | ~23.32 | - | Maspin overexpression decreased IC50 to 15.30 |
| 5637 | ~4.91 | - | Maspin overexpression decreased IC50 to 2.14 | |
| J82 | 8.61 | - | ||
| Doxorubicin | T24 | >10 | - | |
| J82 | Data not available | - | ||
| Gemcitabine | T24 | ~0.0049 | - | |
| 5637 | Higher than T24 | - | ||
| Parthenolide | 5637 | ~5-10 | - | |
| T24 | Data not available | - | ||
| J82 | Data not available | - |
Note: The IC50 values for this compound were indicated to have been determined in a study by He et al., but the specific values were not available in the public domain at the time of this review.[1] The presented data for other agents are compiled from various sources and experimental conditions may vary.
Experimental Protocols
To ensure the reproducibility and validation of the cited research, detailed methodologies for the key experiments are provided below.
Cell Viability and Proliferation Assay (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample.
-
Cell Seeding: Bladder cancer cells (T24, 5637, J82) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Drug Treatment: Cells are treated with varying concentrations of this compound or other compounds for 24, 48, and 72 hours.
-
CCK-8 Reagent Addition: 10 µL of CCK-8 solution is added to each well.
-
Incubation: The plates are incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The cell viability is calculated as a percentage of the control group.
Transwell Invasion Assay
This assay assesses the invasive potential of cancer cells.
-
Chamber Preparation: The upper chamber of a Transwell insert is coated with Matrigel.
-
Cell Seeding: Cancer cells, previously starved in serum-free medium, are seeded in the upper chamber.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum.
-
Incubation: The plate is incubated to allow cells to invade through the Matrigel and migrate towards the chemoattractant.
-
Cell Staining and Counting: Non-invading cells on the upper surface of the membrane are removed. The invaded cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Western Blot Analysis for Signaling Pathways
Western blotting is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Cells are treated with the test compounds, and total protein is extracted.
-
Protein Quantification: The protein concentration is determined using a BCA assay.
-
Gel Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins in the ERK/MAPK pathway (e.g., ERK, p-ERK, JNK, p38) and autophagy markers (e.g., LC3, ATG5, p62).
-
Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis.
-
Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed.
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Visualizing the Mechanism of Action
To further elucidate the biological processes influenced by this compound, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.
Caption: Mechanism of this compound in bladder cancer cells.
Caption: General experimental workflow for evaluating anti-cancer compounds.
References
Safety Operating Guide
Prudent Disposal of Epitulipinolide Diepoxide: A Guide for Laboratory Professionals
For Immediate Implementation: In the absence of specific federal hazardous waste classification for Epitulipinolide diepoxide, and given the toxicological properties of related sesquiterpene lactones, this compound must be managed as a hazardous chemical waste. This guide provides essential safety and logistical information for its proper disposal, ensuring the safety of laboratory personnel and environmental protection.
Researchers, scientists, and drug development professionals handling this compound should adhere to the following operational and disposal plan. This procedural guidance is designed to directly address questions of safe handling and disposal in the laboratory setting.
Hazard Assessment and Waste Classification
While a specific U.S. Environmental Protection Agency (EPA) hazardous waste code has not been assigned to this compound, the toxicological profile of similar sesquiterpene lactones warrants a cautious approach.[1] Related compounds are known to be irritating to the gastrointestinal tract and eyes, with some exhibiting neurotoxicity at high doses and potential harm to unborn children.[1] Therefore, until comprehensive toxicological data becomes available, all waste containing this compound must be treated as hazardous.
Key Principles for Management:
-
Assume Hazard: Treat all this compound waste as hazardous.
-
Segregation: Do not mix this waste with non-hazardous materials.
-
Professional Disposal: All disposal must be conducted through a licensed chemical waste disposal facility.[2]
-
No Drain Disposal: Do not discharge this compound or its solutions into the sewer system.[2]
Quantitative Data Summary
| Data Point | Value | Source |
| LD50 (Oral) | No data available | TargetMol Safety Data Sheet (similar compound) |
| LC50 (Inhalation) | No data available | TargetMol Safety Data Sheet (similar compound) |
| Eye Irritation | Potential irritant | Santa Cruz Biotechnology SDS (Artemisinin) |
| Skin Irritation | No data available | |
| Carcinogenicity | No data available | |
| Mutagenicity | No data available | |
| Teratogenicity/Embryotoxicity | Possible risk | Santa Cruz Biotechnology SDS (Artemisinin) |
Experimental Protocols for Safe Disposal
The following step-by-step methodology must be followed for the collection and disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
For handling larger quantities or in case of potential aerosolization, use a chemical fume hood.
2. Waste Collection:
-
Solid Waste:
-
Collect solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and have a secure screw-top lid.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, shatter-resistant, and leak-proof hazardous waste container.
-
Do not overfill containers; leave at least 10% headspace for expansion.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.
-
3. Labeling and Storage:
-
Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
-
Store the waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.
4. Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
The rinsate from the first rinse must be collected and disposed of as hazardous liquid waste. Subsequent rinses may also need to be collected depending on local regulations.
-
After thorough rinsing and air drying, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
5. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
6. Final Disposal:
-
Arrange for the pickup of the hazardous waste containers by your institution's EHS department or a licensed hazardous waste disposal contractor.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
